molecular formula C12H18F6N2O5 B3336081 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate CAS No. 178311-53-0

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate

Cat. No.: B3336081
CAS No.: 178311-53-0
M. Wt: 384.27 g/mol
InChI Key: KFMNNKUHNFSMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate is a useful research compound. Its molecular formula is C12H18F6N2O5 and its molecular weight is 384.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroaceate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2C2HF3O2/c11-8-1-3-10(4-2-8)7-5-9-6-7;2*3-2(4,5)1(6)7/h7-9,11H,1-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMNNKUHNFSMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate (CAS 2229276-30-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(piperidin-4-yl)azetidin-3-ol di-trifluoroacetate, a valuable heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, a robust and logical synthetic pathway, detailed analytical characterization, and its strategic application in drug discovery. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their work.

Introduction and Strategic Importance

1-(Piperidin-4-yl)azetidin-3-ol is a bifunctional chemical scaffold that incorporates two highly sought-after saturated heterocyclic motifs: the piperidine and the azetidine rings. Azetidines, as strained four-membered rings, are increasingly used as bioisosteres for larger groups, offering improved physicochemical properties such as solubility and metabolic stability due to their rigid, sp³-rich character.[1][2] The piperidine moiety is one of the most ubiquitous fragments in approved pharmaceuticals, valued for its ability to interact with biological targets and modulate pharmacokinetic profiles.[3]

The title compound, provided as a di-trifluoroacetate salt, serves as a ready-to-use intermediate for elaboration, enabling chemists to rapidly explore chemical space by functionalizing the secondary amine of the piperidine, the secondary amine of the azetidine (once liberated), or the hydroxyl group. Its role as a "building block" is critical for constructing more complex molecules aimed at a diverse range of therapeutic targets.[4]

Physicochemical and Structural Data

A summary of the key properties for CAS 2229276-30-4 is presented below. The di-trifluoroacetate salt form ensures that both basic nitrogen centers are protonated, enhancing stability and solubility in polar solvents.

PropertyValueSource
CAS Number 2229276-30-4[5][6]
IUPAC Name 1-(piperidin-4-yl)azetidin-3-ol; bis(2,2,2-trifluoroacetate)[5]
Molecular Formula C₈H₁₆N₂O · 2(C₂HF₃O₂)[5]
Molecular Weight 384.28 g/mol [5]
Physical Form White to off-white powder/solid[5]
InChI Key KSIJBTGFIGJHJI-UHFFFAOYSA-N[5]

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a highly logical and industrially scalable pathway can be constructed based on well-established synthetic transformations. The most efficient strategy involves the reductive amination between a protected azetidine ketone and a piperidine alcohol, followed by deprotection and salt formation.

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-azetidin-3-one C Intermediate (Imine/Enamine) A->C AcOH (cat.) B Piperidin-4-ol B->C D N-Boc-1-(piperidin-4-yl)azetidin-3-ol C->D NaBH(OAc)₃ E N-Boc-1-(piperidin-4-yl)azetidin-3-ol F 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate (Final Product) E->F Trifluoroacetic Acid (TFA) DCM

Caption: Proposed two-step synthesis of the target compound.

Step 1: Reductive Amination

The core C-N bond connecting the two heterocyclic systems is best formed via reductive amination. This reaction couples a ketone with a secondary amine in the presence of a mild reducing agent.

  • Reactants: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one) and piperidin-4-ol.

  • Rationale:

    • The use of N-Boc-azetidin-3-one is critical.[7] The Boc (tert-butoxycarbonyl) protecting group prevents the azetidine nitrogen from participating in undesired side reactions and activates the ketone for nucleophilic attack.

    • Piperidin-4-ol serves as the nucleophile. Its secondary amine attacks the carbonyl carbon of the azetidinone.

    • A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is selective for the iminium ion intermediate formed in situ and is tolerant of the acidic conditions often used to catalyze iminium formation.[8] It is less aggressive than reagents like LiAlH₄, preserving the hydroxyl group.

Step 2: Boc Deprotection and Di-Salt Formation

The final step removes the Boc protecting group and protonates the two basic nitrogen atoms to yield the stable salt.

  • Reagent: Trifluoroacetic acid (TFA).

  • Rationale:

    • TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The byproducts, tert-butyl cation (which forms isobutylene) and CO₂, are volatile and easily removed.

    • Using an excess of TFA (at least two equivalents) ensures the complete protonation of both the azetidine and piperidine nitrogens, directly yielding the desired di-trifluoroacetate salt. This is an elegant and atom-economical approach as the deprotection reagent also serves as the counter-ion source.[9]

Detailed Experimental Protocols

The following protocols are illustrative and based on standard laboratory procedures for the described transformations.

Protocol 4.1: Synthesis of tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate
  • To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) and piperidin-4-ol (1.1 eq) in dichloromethane (DCM, ~0.2 M) at room temperature, add glacial acetic acid (0.1 eq).

  • Stir the mixture for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by LC-MS or TLC for the disappearance of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in DCM) to yield the Boc-protected intermediate as a solid or viscous oil.

Protocol 4.2: Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate (CAS 2229276-30-4)
  • Dissolve the purified Boc-protected intermediate (1.0 eq) from Protocol 4.1 in DCM (~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Remove the ice bath and allow the solution to warm to room temperature. Stir for 2-4 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The resulting residue may be triturated with diethyl ether or pentane to precipitate the salt.

  • Filter the resulting solid, wash with a small amount of cold ether, and dry under high vacuum to afford the final product as a stable, crystalline solid.[5]

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the final compound is paramount. A standard analytical workflow should be employed.

Analytical Workflow Diagram

Analytical_Workflow Sample Final Product Sample (CAS 2229276-30-4) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Structure MS High-Resolution Mass Spectrometry (HRMS) Sample->MS Mass HPLC Reverse-Phase HPLC Sample->HPLC Purity Data_Analysis Data Interpretation & Structure Verification NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Confirm Identity & Purity >95%

Caption: Standard workflow for analytical validation.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (Predicted, in DMSO-d₆): Signals corresponding to azetidine ring protons (CH₂, CH-OH), piperidine ring protons (axial and equatorial CH₂), a broad multiplet for the CH proton on piperidine attached to the azetidine, and a signal for the CH-OH proton. Broad signals for the two N-H protons are also expected.
¹³C NMR (Predicted, in DMSO-d₆): Resonances for the distinct carbon atoms of the azetidine and piperidine rings. The carbon bearing the hydroxyl group (CH-OH) and the carbon at the junction of the two rings will be key diagnostic signals. A quartet for the CF₃ of the TFA counter-ion will be visible.
Mass Spec. (ESI+) For the free base (C₈H₁₆N₂O): Expected [M+H]⁺ = 157.1335. High-resolution mass spectrometry should confirm this exact mass.
HPLC Purity A reverse-phase HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) should show a single major peak with >95% purity by area under the curve.

Handling, Storage, and Applications

  • Handling and Storage: The di-trifluoroacetate salt is likely to be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10] Standard personal protective equipment should be worn when handling the powder.

  • Applications in Drug Discovery: This molecule is a quintessential scaffold for library synthesis. The piperidine nitrogen can be functionalized via reductive amination, acylation, or alkylation. The azetidine alcohol offers a handle for etherification or esterification. Such derivatization allows for the exploration of structure-activity relationships (SAR) to optimize ligand binding, selectivity, and pharmacokinetic properties for various drug targets.[1][11]

References

  • An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Trifluoroacetylation for amines.
  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PMC. [Link]

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  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • 1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt. Tradeindia. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica. [Link]

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  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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The Azetidin-3-yl-piperidin-4-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidin-3-yl-piperidin-4-ol scaffold has emerged as a significant privileged structure in contemporary medicinal chemistry. This three-dimensional, sp³-rich motif offers a unique combination of structural rigidity and synthetic tractability, enabling the exploration of novel chemical space and the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the azetidin-3-yl-piperidin-4-ol scaffold, detailing its fundamental physicochemical properties, strategic synthetic routes, and its successful application in the design of clinical candidates, with a particular focus on kinase inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are presented to equip researchers with the knowledge to effectively leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Rise of Privileged Scaffolds in Drug Discovery

The concept of "privileged structures," first introduced in the late 1980s, describes molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] These scaffolds often possess favorable pharmacokinetic properties and provide a robust starting point for the development of novel therapeutics. The azetidine and piperidine rings are individually recognized as privileged motifs in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[2][3] The fusion of these two saturated heterocycles into the azetidin-3-yl-piperidin-4-ol scaffold creates a novel, three-dimensional framework with distinct properties that are increasingly being exploited in the pursuit of innovative medicines.

The inherent characteristics of the azetidine ring, such as high ring strain and a sp³-rich nature, contribute to improved solubility, metabolic stability, and receptor selectivity of drug candidates.[2] Similarly, the piperidine moiety is a versatile component that can be readily functionalized to modulate potency, selectivity, and physicochemical properties.[3] The combination of these two rings, further enhanced by the presence of a hydroxyl group, provides a scaffold with a unique vectoral display of functional groups, making it an attractive platform for targeting complex biological systems.

Physicochemical Properties of the Azetidin-3-yl-piperidin-4-ol Scaffold

The physicochemical properties of a scaffold are critical determinants of its "drug-likeness" and its potential for successful development into a therapeutic agent. The azetidin-3-yl-piperidin-4-ol core possesses a favorable combination of properties that make it an attractive starting point for library synthesis and lead optimization.

Key Physicochemical Parameters

The introduction of the azetidine ring, in place of more common larger rings, can significantly impact a molecule's physicochemical profile. The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for binding to specific protein targets. Furthermore, the sp³-rich character of the scaffold generally leads to improved solubility and reduced metabolic liability compared to more aromatic systems.

PropertyGeneral Trend for Azetidin-3-yl-piperidin-4-ol DerivativesRationale
Molecular Weight (MW) Can be maintained within the "rule of five" limitsThe core scaffold has a relatively low molecular weight, allowing for the addition of various substituents.
logP / logD Generally low to moderate, tunable with substitutionThe presence of two nitrogen atoms and a hydroxyl group contributes to hydrophilicity.
Topological Polar Surface Area (TPSA) Moderate to high, influenced by substitutionThe nitrogen and oxygen atoms are significant contributors to the TPSA.
Hydrogen Bond Donors (HBD) 2 (hydroxyl and piperidine N-H)These groups can participate in key interactions with biological targets.
Hydrogen Bond Acceptors (HBA) 2 (azetidine and piperidine nitrogen atoms)These atoms can also form important hydrogen bonds.
pKa Two basic pKa values corresponding to the azetidine and piperidine nitrogensThe basicity of these nitrogens can be modulated by substitution.

Data in this table is generalized. Specific values are highly dependent on the nature and position of substituents.

Synthesis of the Azetidin-3-yl-piperidin-4-ol Scaffold

The synthesis of the azetidin-3-yl-piperidin-4-ol scaffold can be approached through various strategies, often involving the coupling of pre-functionalized azetidine and piperidine precursors. The synthesis of the MEK inhibitor Cobimetinib provides a well-documented and instructive example of a successful synthetic route.[7][8]

General Synthetic Strategy

A common approach involves the preparation of a suitably protected piperidine derivative with a reactive functional group at the 2-position, which can then be used to construct the azetidin-3-ol ring.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Azetidine Ring Formation cluster_2 Final Scaffold A Protected Piperidine-2-carboxylic Acid B Activated Piperidine Intermediate A->B Activation C Addition Reaction B->C D Reduction & Cyclization C->D E Protected Azetidin-3-yl-piperidin-4-ol D->E F Deprotection E->F G Final Scaffold F->G

Caption: General synthetic workflow for the azetidin-3-yl-piperidin-4-ol scaffold.

Exemplary Synthesis: The Cobimetinib Core

The synthesis of the core of Cobimetinib, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, as detailed in the patent literature, provides a concrete example of this strategy.[7]

Experimental Protocol: Synthesis of (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine

  • Acyl Cyanation and Esterification of (2S)-2-Piperidinecarboxylic Acid: (2S)-2-Piperidinecarboxylic acid is first activated, for example, with thionyl chloride, and then subjected to a cyanation reaction. Subsequent hydrolysis and esterification, followed by protection of the piperidine nitrogen with a Boc group, yields a key keto-ester intermediate, [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate.[7]

  • Addition of a Nitromethane Equivalent: The keto-ester intermediate undergoes an addition reaction with nitromethane in the presence of a suitable catalyst. This step introduces the carbon atom that will become part of the azetidine ring.[7]

  • Reduction and Cyclization: The nitro group and the ester are then reduced to an amino alcohol. This intermediate is then cyclized to form the azetidin-3-ol ring. This cyclization can be achieved under various conditions, for instance, using an azo reagent and an organic phosphine.[7]

  • Deprotection: The protecting groups on the azetidine nitrogen are removed to yield the final core scaffold, which can then be coupled with the desired aryl or heteroaryl moiety.

Applications in Medicinal Chemistry

The azetidin-3-yl-piperidin-4-ol scaffold has demonstrated significant potential in the development of kinase inhibitors and is being explored for other therapeutic targets.

Kinase Inhibitors

The most prominent application of this scaffold to date is in the field of oncology, specifically in the development of kinase inhibitors.

Cobimetinib (GDC-0973): A Case Study

Cobimetinib is a potent and selective inhibitor of MEK1, a key kinase in the MAPK signaling pathway.[4] This pathway is frequently dysregulated in various cancers. The chemical structure of Cobimetinib is (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone.[6]

G cluster_0 MAPK Signaling Pathway RAS RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Cellular Response Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

Caption: Mechanism of action of Cobimetinib in the MAPK signaling pathway.

The azetidin-3-yl-piperidin-4-ol portion of Cobimetinib plays a crucial role in its activity. The hydroxyl group and the nitrogen atoms of the heterocyclic rings can form key hydrogen bond interactions within the ATP-binding pocket of MEK1. The rigid, three-dimensional nature of the scaffold likely contributes to the high potency and selectivity of the inhibitor.

Potential in Other Therapeutic Areas

While the primary validated application of this scaffold is in oncology, its favorable physicochemical properties and synthetic accessibility suggest its potential for broader applications.

  • GPCR Modulators: The scaffold's ability to present functional groups in a defined three-dimensional space makes it an interesting candidate for the development of G protein-coupled receptor (GPCR) modulators.[9][10] The nitrogen atoms can be functionalized to introduce pharmacophoric elements that interact with specific GPCR binding sites.

  • Central Nervous System (CNS) Disorders: The sp³-rich character and potential for good blood-brain barrier penetration make this scaffold a candidate for the development of CNS-active agents.[11]

Structure-Activity Relationships (SAR)

The modular nature of the azetidin-3-yl-piperidin-4-ol scaffold allows for systematic exploration of structure-activity relationships.

Caption: Key points for SAR exploration on the azetidin-3-yl-piperidin-4-ol scaffold.

  • Substitution on the Azetidine Nitrogen (R1): This position is often used to attach the larger, recognition element of the molecule, such as the aryl or heteroaryl group that will interact with the primary binding site of the target protein. Variations at this position will have a profound impact on potency and selectivity.

  • Substitution on the Piperidine Nitrogen (R2): This position can be used to modulate physicochemical properties such as solubility and pKa. Introduction of small alkyl groups or polar functional groups can fine-tune the overall drug-like properties of the molecule.

  • Stereochemistry: The scaffold contains multiple stereocenters. The absolute configuration at these centers can be critical for biological activity, as demonstrated by the (S)-configuration at the piperidine-2-yl position in Cobimetinib.[6]

Conclusion and Future Perspectives

The azetidin-3-yl-piperidin-4-ol scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of a strained azetidine ring and a versatile piperidine moiety results in a three-dimensional framework with desirable physicochemical properties. The successful development of the MEK inhibitor Cobimetinib highlights the potential of this scaffold in generating potent and selective clinical candidates.

Future exploration of this scaffold is likely to expand beyond kinase inhibitors into other target classes, including GPCRs and enzymes involved in CNS disorders. Advances in synthetic methodologies will further facilitate the generation of diverse libraries based on this core, enabling a more comprehensive investigation of its potential in drug discovery. As the demand for novel, sp³-rich, and three-dimensional chemical matter continues to grow, the azetidin-3-yl-piperidin-4-ol scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246.
  • Lowe, J. T., Lee, M. D., Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., ... & Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187-7211.
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  • Rice, K. D., Aay, N., Anand, N. K., Blazey, C. M., Bowles, O. J., Bussenius, J., ... & Johnston, S. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS medicinal chemistry letters, 3(5), 416-421.
  • National Cancer Institute. (2025, April 9). Cobimetinib. Division of Cancer Treatment and Diagnosis. [Link]

  • Chen, H., Chu, Y., Do, S., Estrada, A. A., Hu, B., Kolesnikov, A., ... & Yuen, P. W. (2018). U.S. Patent No. 10,040,773. Washington, DC: U.S.
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  • Singh, G. S., & D’hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 16(8), 891-914.
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  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41-54.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
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Novel Azetidine-Piperidine Heterocycles: Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of azetidine and piperidine rings into singular heterocyclic systems has unlocked novel chemical space of profound interest to medicinal chemistry. These composite scaffolds, particularly in spirocyclic arrangements, offer a compelling blend of structural rigidity, three-dimensionality, and favorable physicochemical properties that address many of the limitations seen with traditional flat aromatic structures. This guide provides an in-depth exploration of azetidine-piperidine heterocycles, detailing their strategic value as bioisosteres, robust synthetic methodologies, and their successful application in the discovery of potent and selective modulators for a range of challenging biological targets. We will dissect field-proven experimental protocols, the causal logic behind their design, and the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

The Strategic Imperative for 3D Scaffolds: Azetidine-Piperidine Systems

In the modern drug discovery landscape, the pursuit of molecules with enhanced potency, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. A significant strategy in achieving this has been the deliberate move away from flat, sp2-hybridized systems towards more three-dimensional, sp3-rich scaffolds.[1] Azetidine-piperidine heterocycles are at the forefront of this movement for several key reasons:

  • Inherent Three-Dimensionality: Spirocyclic fusion of the azetidine and piperidine rings creates a rigid, non-planar structure that projects functional groups into distinct vectors in 3D space.[1] This allows for more extensive and specific interactions with the binding pockets of protein targets, which can lead to improved potency and reduced off-target effects compared to their two-dimensional counterparts.[1]

  • Bioisosteric Replacement: The azetidine-piperidine core serves as an excellent bioisostere for more common saturated heterocycles like piperidine, piperazine, and morpholine.[1][2][3][4][5][6] This substitution can impart desirable properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, while preserving or enhancing biological activity.[3][7]

  • Access to Novel Chemical Space: These scaffolds provide access to largely unexplored chemical space, offering fresh intellectual property opportunities.[1][3] The strained four-membered azetidine ring, in particular, offers unique conformational properties and reactivity for further functionalization.[8][9]

The tangible success of this scaffold is evidenced by its incorporation into clinical candidates targeting a diverse array of diseases, from obesity and diabetes to cancer.[1]

G B B E E B->E G G B->G C C F F C->F D D D->E

Synthesis of Azetidine-Piperidine Scaffolds: Key Methodologies

The construction of these complex heterocyclic systems requires robust and versatile synthetic strategies. While numerous methods exist, we will focus on two powerful and widely applicable approaches: reductive amination for core assembly and aza-Michael addition for functionalization.

Core Scaffold Assembly via Reductive Amination: A Case Study

A cornerstone strategy for building the azetidine-piperidine core is demonstrated in Pfizer's synthesis of the ghrelin receptor inverse agonist, PF-5190457.[1][10] This approach uses a reductive amination to couple two key fragments, forming the central 2,7-diazaspiro[3.5]nonane skeleton.

G A Fragment A (Chloroaldehyde) C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Fragment B (Indane-amine) B->C D Azetidine-Piperidine Core (Scaffold 35) C->D E Palladium-Catalyzed Miyaura Borylation D->E F Boronate Intermediate (Intermediate 36) E->F G Suzuki Coupling (with Bromo-pyrimidine) F->G H Coupled Adduct (Adduct 37) G->H I Boc Deprotection H->I J Final Amide Coupling I->J K PF-5190457 J->K

Experimental Protocol: Synthesis of a 2,7-Diazaspiro[3.5]nonane Core

  • Step 1: Reductive Amination

    • To a solution of chloroaldehyde 33 (1.0 eq) and indane-amine 34 (1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS for the disappearance of starting materials.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the assembled azetidine-piperidine scaffold 35 .[1]

  • Scientist's Notes (Causality):

    • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions and allowing for a one-pot procedure where imine formation and reduction occur concurrently.

    • Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced. Its presence is crucial for the reaction to proceed at a reasonable rate.

    • Self-Validating System: The reaction is monitored by LC-MS until the starting aldehyde is consumed. The appearance of a new major peak corresponding to the mass of the desired product 35 and its subsequent isolation with confirmatory NMR data validates the success of the transformation.

Functionalization via Aza-Michael Addition

The aza-Michael addition is a powerful method for creating C-N bonds and functionalizing scaffolds. This strategy is particularly effective for synthesizing 3-substituted azetidine derivatives from α,β-unsaturated ester precursors.[11]

Experimental Protocol: Synthesis of 1-(Azetidin-3-yl)piperidine Derivatives

  • Step 1: Synthesis of (N-Boc-azetidin-3-ylidene)acetate (Precursor)

    • To a solution of N-Boc-azetidin-3-one (1.0 eq) and a suitable phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) in tetrahydrofuran (THF, 0.5 M), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates complete consumption of the ketone.

    • Quench with water and extract with ethyl acetate (3x).

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the ylidene acetate 3 .[11]

  • Step 2: Aza-Michael Addition

    • Dissolve the (N-Boc-azetidin-3-ylidene)acetate 3 (1.0 eq) and piperidine (1.5 eq) in methanol (0.3 M).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by LC-MS for the formation of the desired product.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel chromatography to afford the 1-(Azetidin-3-yl)piperidine product 4e .[11] A yield of 75% has been reported for this transformation.[11]

  • Scientist's Notes (Causality):

    • Horner-Wadsworth-Emmons Reaction: Step 1 is a Horner-Wadsworth-Emmons (HWE) reaction. DBU is used as a strong, non-nucleophilic base to deprotonate the phosphonate ester, generating a stabilized carbanion that subsequently attacks the azetidinone carbonyl. This is a highly reliable method for forming C=C bonds.[11]

    • Conjugate Addition: The electron-withdrawing ester group on precursor 3 activates the double bond for nucleophilic attack by the secondary amine (piperidine). This conjugate addition proceeds readily, often without the need for a catalyst, to form the desired functionalized product.

    • Validation: The success of the reaction is confirmed by the disappearance of the vinyl protons and the appearance of new aliphatic signals in the ¹H NMR spectrum of the purified product, along with confirmation of the correct mass by HRMS.[11]

Applications in Drug Discovery: From Scaffolds to Clinical Candidates

The unique structural and physicochemical properties of azetidine-piperidine heterocycles have led to their successful incorporation into a variety of drug discovery programs, targeting diverse disease areas.

Compound Class/Example Core Scaffold Biological Target Therapeutic Area Reference(s)
PF-5190457 2,7-Diazaspiro[3.5]nonaneGhrelin Receptor (GR) Inverse AgonistObesity, Diabetes[1][10]
Azetidine Carbamates 3-Substituted AzetidineMonoacylglycerol Lipase (MAGL)CNS Disorders[12][13]
AZD1979 2-Oxa-6-azaspiro[3.3]heptane (Azetidine-Oxetane)MCH Receptor 1 (MCHr1) AntagonistDiabetes[1]
VTP50469 Spirocyclic Azetidine-PiperidineMenin-MLL Interaction InhibitorLeukemia[1]
Azelnidipine Analogs Azetidine-containing DihydropyridineCalcium Channel BlockerHypertension[11][14]
Danofloxacin Analogs "Angular" Spirocyclic AzetidinesDNA Gyrase/Topoisomerase IVAntibacterial[15][16]
Structure-Activity Relationship (SAR) Insights

The development of potent and selective agents relies on a deep understanding of the structure-activity relationship. For azetidine-piperidine scaffolds, key insights have been gained:

  • Stereochemistry is Crucial: The biological activity of chiral compounds containing these scaffolds is often highly dependent on their stereochemistry. The specific 3D orientation of substituents dictates the binding affinity and functional activity at the target.[17][18]

  • Piperidine vs. Piperazine: In many cases, replacing a piperazine ring with a piperidine ring within a molecule can dramatically alter its activity profile. For instance, in the development of dual histamine H3 and sigma-1 receptor ligands, the piperidine moiety was found to be a critical structural element for high affinity at the sigma-1 receptor.[19][20]

  • Substitution Vectors: The azetidine ring provides unique exit vectors for substituents compared to larger saturated heterocycles.[8] Judicious placement of functional groups on either the azetidine or piperidine ring can be used to fine-tune properties such as potency, selectivity, and pharmacokinetics. For example, in the ghrelin receptor program, distributing polarity across the molecule by adding an imidazo-thiazole acetamide and a phenyl triazole led to a significant improvement in binding affinity and a lower logP.[10]

Conclusion and Future Outlook

Novel azetidine-piperidine heterocycles represent a validated and highly promising scaffold class for modern drug discovery. Their inherent three-dimensionality, coupled with their utility as versatile bioisosteres, provides a powerful tool for medicinal chemists to overcome challenges associated with traditional flat scaffolds. The development of robust and modular synthetic routes allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships. As our understanding of their synthesis and biological applications continues to grow, we can confidently anticipate that azetidine-piperidine-based compounds will continue to populate the drug development pipeline, leading to the next generation of innovative therapeutics.

References

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A Tale of Two Scaffolds: An In-depth Technical Guide to 1-(Azetidin-3-yl)piperidin-4-ol and its Spirocyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is a perpetual endeavor. The transition from flat, aromatic molecules to more three-dimensional, sp³-rich scaffolds has emerged as a key strategy to improve pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1] This guide delves into a comparative analysis of two intriguing scaffolds that embody this principle: the linear 1-(azetidin-3-yl)piperidin-4-ol and its conformationally restricted spirocyclic azetidine analogs. Through a detailed exploration of their synthesis, physicochemical properties, and biological implications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the nuances of these promising molecular frameworks.

Chapter 1: The Azetidine Motif - A Privileged Player in Drug Design

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties. Its inherent ring strain and non-planar geometry introduce a desirable level of three-dimensionality into molecules, allowing for novel interactions with biological targets. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and a lower propensity for off-target effects compared to more lipophilic and flexible aliphatic amines.[2]

Chapter 2: Synthesis of 1-(Azetidin-3-yl)piperidin-4-ol - A Step-by-Step Protocol

The synthesis of 1-(azetidin-3-yl)piperidin-4-ol provides a versatile building block for the exploration of chemical space. A common synthetic route involves the reaction of a protected azetidine precursor with a piperidine derivative, followed by deprotection.

Experimental Protocol: Synthesis of 1-(Azetidin-3-yl)piperidin-4-ol

Step 1: Synthesis of tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

A solution of N-Boc-3-iodoazetidine (1.0 eq) and piperidin-4-ol (1.2 eq) in a suitable solvent such as acetonitrile is treated with a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at an elevated temperature, typically 60-80 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate.

Step 2: Deprotection of the Boc Group

The Boc-protected intermediate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting residue, 1-(azetidin-3-yl)piperidin-4-ol, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used in subsequent steps without further purification or can be neutralized with a suitable base if the free amine is required.

Synthesis of 1-(Azetidin-3-yl)piperidin-4-ol cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine Reaction1 DIPEA, Acetonitrile 60-80 °C N-Boc-3-iodoazetidine->Reaction1 Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Reaction1 Boc-protected_intermediate tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate Reaction1->Boc-protected_intermediate Deprotection_Reaction TFA, DCM or HCl, Dioxane Boc-protected_intermediate->Deprotection_Reaction Final_Product 1-(Azetidin-3-yl)piperidin-4-ol Deprotection_Reaction->Final_Product

Caption: Synthetic scheme for 1-(Azetidin-3-yl)piperidin-4-ol.

Chapter 3: The Rise of Spirocyclic Azetidine Analogs

Spirocyclic scaffolds are a class of molecules in which two rings share a single common atom. This structural feature imparts a high degree of conformational rigidity and three-dimensionality.[1] In the context of azetidine-containing compounds, spirocyclization offers a compelling strategy to further constrain the molecule's conformation and explore novel chemical space. A relevant spirocyclic analog of 1-(azetidin-3-yl)piperidin-4-ol is 2,7-diazaspiro[3.5]nonan-7-ol.

Chapter 4: Synthesis of Spirocyclic Azetidine Analogs - A Representative Example

The synthesis of spirocyclic azetidines can be more complex than their linear counterparts, often requiring specialized synthetic methodologies.

Experimental Protocol: Synthesis of 2,7-Diazaspiro[3.5]nonan-7-ol

A multi-step synthesis is typically required to construct the 2,7-diazaspiro[3.5]nonane core. One approach involves the construction of a suitably functionalized piperidinone precursor, followed by the formation of the azetidine ring.

Step 1: Synthesis of a Protected Piperidinone Precursor

A commercially available piperidin-4-one derivative, such as 1-Boc-4-piperidone, can be functionalized at the 3-position to introduce a handle for azetidine ring formation. This can be achieved through various methods, such as alpha-functionalization of the ketone.

Step 2: Formation of the Azetidine Ring

The functionalized piperidinone can then undergo a ring-closing reaction to form the spiro-azetidine core. For instance, a precursor bearing a leaving group and a protected amine can be cyclized under basic conditions.

Step 3: Reduction and Deprotection

The ketone functionality can be reduced to the desired alcohol using a suitable reducing agent like sodium borohydride. Finally, removal of the protecting groups yields the target 2,7-diazaspiro[3.5]nonan-7-ol.

Synthesis of 2,7-Diazaspiro[3.5]nonan-7-ol cluster_0 Piperidinone Functionalization cluster_1 Azetidine Ring Formation cluster_2 Final Steps Starting_Material 1-Boc-4-piperidone Functionalization Multi-step functionalization at C3 Starting_Material->Functionalization Functionalized_Piperidinone Protected & Functionalized Piperidinone Functionalization->Functionalized_Piperidinone Cyclization Intramolecular Cyclization Functionalized_Piperidinone->Cyclization Spiro_Intermediate Protected Spirocyclic Keto-azetidine Cyclization->Spiro_Intermediate Reduction Reduction (e.g., NaBH4) Spiro_Intermediate->Reduction Deprotection Deprotection Reduction->Deprotection Final_Product 2,7-Diazaspiro[3.5]nonan-7-ol Deprotection->Final_Product

Caption: General synthetic strategy for 2,7-diazaspiro[3.5]nonan-7-ol.

Chapter 5: Comparative Physicochemical Properties - A Data-Driven Analysis

The introduction of a spirocyclic junction significantly impacts the physicochemical properties of a molecule. Here, we compare the key properties of 1-(azetidin-3-yl)piperidin-4-ol and its spirocyclic analog, 2,7-diazaspiro[3.5]nonan-7-ol.

Property1-(Azetidin-3-yl)piperidin-4-ol (Predicted)2,7-Diazaspiro[3.5]nonan-7-ol (Predicted)Rationale for Difference
Molecular Weight ( g/mol ) 170.24142.20Different atomic composition.
cLogP -0.8-0.5The more compact spirocyclic structure can lead to a slight increase in lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 41.538.3The spirocyclic nature can shield some of the polar surface area.
pKa (most basic) 9.5 - 10.09.8 - 10.3The rigidity of the spirocycle can influence the basicity of the nitrogen atoms.
Aqueous Solubility (logS) HighModerately HighThe lower TPSA of the spirocycle may slightly decrease aqueous solubility.

Note: The values presented are predicted using computational models and may vary from experimental data.

Chapter 6: In Vitro ADME Profiles - Navigating the Biological Maze

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. The structural differences between linear and spirocyclic azetidines can lead to distinct ADME profiles.

In Vitro Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound (1 µM) with liver microsomes (from human, rat, or mouse) at 37 °C in the presence of NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated.

Expected Outcomes:

Spirocyclic compounds often exhibit enhanced metabolic stability compared to their more flexible linear counterparts.[3] The rigid conformation of the spirocyclic scaffold can prevent or hinder the binding of metabolizing enzymes, such as cytochrome P450s, thereby reducing the rate of metabolism. It is hypothesized that 2,7-diazaspiro[3.5]nonan-7-ol would exhibit a longer half-life in liver microsomes compared to 1-(azetidin-3-yl)piperidin-4-ol.

In Vitro Permeability

Experimental Protocol: Caco-2 Permeability Assay

  • Seed Caco-2 cells on a permeable membrane support (e.g., Transwell® plates) and culture until a confluent monolayer is formed, typically for 21 days.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

  • To assess active efflux, the experiment is also performed in the B-to-A direction. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated.

Expected Outcomes:

The increased rigidity and potentially higher lipophilicity of spirocyclic compounds can influence their permeability. While increased rigidity can sometimes hinder passive diffusion, the overall effect on permeability is compound-specific.[2] Both 1-(azetidin-3-yl)piperidin-4-ol and 2,7-diazaspiro[3.5]nonan-7-ol, being relatively small and polar molecules, are expected to have moderate permeability. The presence of two nitrogen atoms in both scaffolds could make them substrates for efflux transporters like P-glycoprotein (P-gp).

Chapter 7: Biological Activity and Structure-Activity Relationships (SAR)

The choice between a linear and a spirocyclic scaffold can have a profound impact on biological activity and selectivity. The fixed orientation of substituents in a spirocyclic compound can lead to more specific and potent interactions with a biological target.

For instance, if the piperidinol and azetidine nitrogens of 1-(azetidin-3-yl)piperidin-4-ol are both involved in key interactions with a target protein, the conformational flexibility of the molecule might allow for multiple binding modes, some of which may be non-productive. In contrast, the rigid framework of 2,7-diazaspiro[3.5]nonan-7-ol would present these interaction points in a more defined spatial arrangement, potentially leading to a higher affinity and selectivity for the target.

The hydroxyl group on the piperidine ring of both scaffolds can serve as a hydrogen bond donor or acceptor, and its orientation is critical for binding. The spirocyclic nature of 2,7-diazaspiro[3.5]nonan-7-ol would lock the orientation of this hydroxyl group relative to the azetidine ring, which could be either beneficial or detrimental depending on the specific requirements of the target's binding pocket.

Chapter 8: Conclusion - Choosing the Right Scaffold for the Job

The decision to employ a linear 1-(azetidin-3-yl)piperidin-4-ol scaffold versus a spirocyclic analog like 2,7-diazaspiro[3.5]nonan-7-ol is a nuanced one that depends on the specific goals of a drug discovery program.

1-(Azetidin-3-yl)piperidin-4-ol offers:

  • Synthetic tractability: Generally easier and more straightforward to synthesize in a variety of analogs.

  • Flexibility: The conformational flexibility may be advantageous for binding to targets with less defined binding pockets.

Spirocyclic azetidine analogs offer:

  • Enhanced three-dimensionality and rigidity: Can lead to improved potency, selectivity, and metabolic stability.[1]

  • Novel chemical space: Provides opportunities for novel intellectual property.

  • Potential for improved ADME properties: The rigid structure can mitigate metabolic liabilities.[3]

Ultimately, a thorough understanding of the structure-activity and structure-property relationships, guided by the principles and experimental protocols outlined in this guide, will empower researchers to make informed decisions in their quest for the next generation of innovative therapeutics.

References

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  • How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? : r/OrganicChemistry. Reddit. Available from: [Link]

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Technical Guide: Sourcing and Validation of 1-(Azetidin-3-yl)piperidin-4-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the sourcing, quality control, and handling of 1-(Azetidin-3-yl)piperidin-4-ol (CAS Ref: 178311-53-0 for TFA salt derivative), a critical diamine building block in fragment-based drug discovery (FBDD).

Unlike standard piperidines, this scaffold incorporates a strained azetidine ring, offering unique vectors for lowering lipophilicity (LogP) while maintaining metabolic stability. However, its sourcing is complicated by structural isomerism (confused with 1-(piperidin-4-yl)azetidin-3-ol) and salt form variability (TFA vs. HCl). This document provides a self-validating framework for securing high-fidelity material.

Part 1: Chemical Profile & Structural Significance

The Molecule

The target molecule consists of a 4-hydroxypiperidine core N-linked to the C3 position of an azetidine ring.

  • IUPAC Name: 1-(Azetidin-3-yl)piperidin-4-ol[1]

  • Key Feature: It is a diamine . The azetidine nitrogen is a secondary amine (nucleophilic handle), while the piperidine nitrogen is tertiary (structural connector).

  • Medicinal Utility: Used to replace flexible alkyl chains or high-LogP piperazines. The sp3-rich character improves solubility and Fsp3 scores in lead optimization.

The "Isomer Trap"

A common sourcing error occurs due to the similarity between the target and its "reverse" connectivity isomer.

FeatureTarget: 1-(Azetidin-3-yl)piperidin-4-ol Isomer: 1-(Piperidin-4-yl)azetidin-3-ol
Core Ring Piperidine (6-membered)Azetidine (4-membered)
Hydroxyl Loc. On Piperidine C4On Azetidine C3
Reactive Amine Azetidine NH (Secondary)Piperidine NH (Secondary)
pKa (approx) ~9.5 (Azetidine NH)~10.8 (Piperidine NH)
Risk High: Vendors often mislabel these.High: Common impurity.

Part 2: Commercial Supplier Landscape

The market for this building block is dominated by CRO-driven catalogs rather than bulk commodity chemical suppliers.

Tier 1: Primary Originators (Synthesis Capability)

These vendors typically manufacture the compound in-house and offer specific salt forms (HCl or TFA).

  • Enamine: A primary source for azetidine building blocks.[2] They often supply the dihydrochloride salt, which is preferred for stability.

  • WuXi AppTec / LabNetwork: often lists this under various catalog IDs for medicinal chemistry campaigns.

Tier 2: Catalog Aggregators (Stock & Ship)
  • Combi-Blocks: Excellent for "in-stock" verification. They frequently carry the N-Boc protected precursors, which may be a safer buying strategy (see Section 3).

  • Sigma-Aldrich (MilliporeSigma): Acts as a distributor for Enamine and others. Useful for small-scale (100mg - 1g) procurement with standardized COAs.

  • Fluorochem: A strong European option that often stocks the trifluoroacetate (TFA) salts derived from HPLC purification.

Sourcing Decision Matrix

Use the following logic flow to determine the correct vendor and form based on your downstream chemistry.

SourcingMatrix Start Start: Sourcing 1-(Azetidin-3-yl)piperidin-4-ol CheckChem Q1: Is the Azetidine NH reaction sensitive to Acid? Start->CheckChem RouteA Yes (e.g., Acid-labile groups present) CheckChem->RouteA RouteB No (Standard Amide Coupling/SnAr) CheckChem->RouteB BuyBoc Strategy: Buy N-Boc Precursor (tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate) RouteA->BuyBoc BuySalt Strategy: Buy Salt Form RouteB->BuySalt Action1 Perform in-situ deprotection BuyBoc->Action1 CheckSalt Q2: Can you tolerate residual TFA? BuySalt->CheckSalt BuyTFA Buy TFA Salt (Source: Fluorochem/Custom) CheckSalt->BuyTFA Yes BuyHCl Buy HCl Salt (Source: Enamine/Combi-Blocks) CheckSalt->BuyHCl No Action2 Requires Salt Exchange (Resin) BuyTFA->Action2 Action3 Direct Use BuyHCl->Action3

Figure 1: Strategic Sourcing Decision Matrix. Selects the optimal chemical form to minimize downstream purification issues.

Part 3: Technical Quality Assessment (Self-Validating Protocol)

When receiving this material, you cannot rely solely on the vendor's Certificate of Analysis (COA) due to the isomer risk. You must perform an Orthogonal Quality Check .

The "Salt Stoichiometry" Problem

Vendors often sell "HCl salts" that are actually non-stoichiometric (e.g., 1.6 HCl vs. 2.0 HCl).

  • Impact: If you calculate stoichiometry based on MW of 2.0 HCl, but possess 1.5 HCl, you will add excess base in your next reaction, potentially causing side reactions or incomplete conversion.

  • Solution: Quantitative 1H NMR (qNMR) or Silver Nitrate Titration.

Protocol: Structural & Salt Validation

Objective: Confirm connectivity (Isomer check) and Counter-ion ratio.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of sample in D2O (Deuterium Oxide). Note: DMSO-d6 may obscure ammonium protons due to exchange broadening.

  • 1H NMR Acquisition: Run a standard proton scan (minimum 16 scans).

  • Connectivity Check (The "Isomer Filter"):

    • Look for the Methine (CH) signal of the Azetidine ring (C3 position).

    • Target (Azetidin-3-yl): This proton is a quintet (or multiplet) typically around 3.8 - 4.2 ppm (deshielded by N and Piperidine N).

    • Isomer (Piperidin-4-yl):[3] The piperidine C4 methine is typically upfield around 3.5 ppm .

  • Stoichiometry Check (Internal Standard):

    • Add a known mass of Maleic Acid (approx 1:1 molar eq) to the NMR tube.

    • Integrate the Maleic Acid vinyl protons (6.05 ppm, 2H) against the Azetidine/Piperidine skeletal protons.

    • Calculate the precise wt% purity to derive the effective molecular weight (MW_eff).

QC Workflow Diagram

QCWorkflow Sample Received Sample (White Solid) NMR 1H NMR (D2O) Sample->NMR IsomerCheck Check C-H Shift Is it >3.8ppm? NMR->IsomerCheck Fail REJECT: Wrong Isomer IsomerCheck->Fail No Pass Identity Confirmed IsomerCheck->Pass Yes IC Ion Chromatography (Chloride/TFA content) Pass->IC Calc Calculate MW_eff (Effective Mass) IC->Calc

Figure 2: Quality Control Workflow. A mandatory pass/fail system for incoming azetidine salts.

Part 4: Handling & Stability Guidelines

Hygroscopicity Management

Azetidine salts, particularly dihydrochlorides, are extremely hygroscopic .

  • Observation: The white powder turns to a deliquescent gum within minutes of exposure to ambient humidity.

  • Protocol:

    • Weigh only in a nitrogen-purged glovebox or a desiccated weighing chamber.

    • If the material has clumped, dry under high vacuum (0.1 mbar) at 40°C for 4 hours over P2O5.

Stability in Solution
  • Free Base: Unstable. The secondary amine of the azetidine can undergo ring-opening or dimerization if left as a free base in solution for >24 hours.

  • Salt Forms: Stable in DMSO or Methanol at -20°C for >6 months.

  • Recommendation: Always store as the solid salt. Generate the free base in situ using DIPEA or TEA immediately prior to reaction.

Converting TFA Salts to HCl Salts

If you purchase from a vendor supplying the TFA salt (common from HPLC purification), you must convert it if your next step is sensitive to trace TFA (e.g., some transition metal catalyses).

Protocol:

  • Dissolve TFA salt in MeOH.

  • Add 10 eq. of HCl (4M in Dioxane) .

  • Stir for 30 mins.

  • Concentrate to dryness.

  • Repeat 3x to ensure full displacement of TFA (volatile as TFA-H).

References

  • PubChem . Compound Summary: Piperidin-4-ol (Core Structure).[4] National Library of Medicine. Retrieved from [Link][4]

  • Stepaniuk, O. et al. (2010). Azetidines in Drug Discovery. Enamine Research Notes. (Contextual grounding on azetidine stability).

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Azetidinyl-Piperidine TFA Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of azetidinyl-piperidine trifluoroacetate (TFA) salts. This guide is structured for senior researchers and follows a strict E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework.

Executive Summary & Chemical Context

The Artifact vs. The Drug Substance In early-stage drug discovery, azetidinyl-piperidine scaffolds are frequently isolated as trifluoroacetate (TFA) salts. This is rarely a design choice but rather a byproduct of Reverse-Phase HPLC (RP-HPLC) purification using 0.1% TFA modifiers.

While the TFA salt form facilitates protonation of the basic azetidine and piperidine nitrogens—enhancing retention on C18 columns—it introduces significant downstream challenges. Unlike the crystalline stability often seen with hydrochloride or fumarate salts, azetidinyl-piperidine TFA salts frequently manifest as hygroscopic amorphous solids or viscous oils .

This guide analyzes the solubility differential of these salts, providing a validated workflow for accurate profiling despite their difficult physical handling properties.

Physicochemical Basis of Solubility

To predict and manipulate solubility, one must understand the molecular interaction between the cationic scaffold and the lipophilic counterion.

The Azetidinyl-Piperidine Scaffold
  • Basicity: This scaffold typically presents two basic centers. The piperidine nitrogen (pKa ~10–11) and the azetidine nitrogen (pKa ~10–11). In a TFA salt, both are likely protonated (

    
    ).
    
  • Lipophilicity: The azetidine ring reduces lipophilicity (

    
    ) compared to larger rings, but the piperidine adds bulk. The overall scaffold is amphiphilic.
    
The "TFA Effect" on Solubility

The trifluoroacetate anion (


) is distinct from inorganic counterions (

,

):
  • Chaotropic Nature: TFA is a large, diffuse anion with a fluorinated "grease ball" tail. It disrupts water structure, often increasing solubility in organic solvents but potentially causing "oiling out" in aqueous media.

  • Ion Pairing: In low-dielectric solvents (DCM, THF), the TFA anion forms tight ion pairs with the ammonium centers, effectively capping the polarity and allowing the salt to dissolve in non-polar media where an HCl salt would precipitate.

Representative Solubility Data

The following table summarizes the typical solubility profile for a bis-TFA salt of an azetidinyl-piperidine derivative (MW ~350–450).

Solvent SystemSolubility ClassificationMechanism / Observation
Water (pH < 4) High (> 50 mg/mL)Fully ionized. High solvation enthalpy of the ammonium cation.
PBS (pH 7.4) Moderate to HighRisk: At pH 7.4, equilibrium shifts toward the free base. If the free base is lipophilic (

), precipitation may occur.
DMSO Very High (> 100 mg/mL)Universal solvent for this class. Used for stock solutions.
Methanol/Ethanol HighExcellent solubility due to H-bonding and moderate dielectric constant.
Dichloromethane ModerateUnique to TFA salts. Tight ion-pairing allows solubility; HCl salts typically insoluble here.
Acetonitrile Moderate to HighGood solubility; often used in purification.
Diethyl Ether InsolubleUsed to crash out/precipitate the salt during isolation.

Experimental Workflow: Solubility Profiling

Challenge: Weighing hygroscopic TFA salts introduces mass errors up to 15%. Solution: Use Volumetric Dosing (Kinetic) or Quantitative NMR (Thermodynamic).

Workflow Diagram

The following logic flow dictates the selection of the appropriate solubility protocol based on the stage of development.

SolubilityWorkflow Start Start: Azetidinyl-Piperidine TFA Salt CheckState Physical State Check: Is it an Oil or Hygroscopic Solid? Start->CheckState Decision Select Method CheckState->Decision Assessment Kinetic Method A: Kinetic Solubility (High Throughput) Decision->Kinetic Early Discovery (Screening) Thermodynamic Method B: Thermodynamic Solubility (Gold Standard) Decision->Thermodynamic Lead Opt / Pre-Formulation KineticSteps 1. Dissolve in DMSO (10 mM) 2. Spike into Buffer (pH 7.4) 3. Incubate 24h (Shake) 4. Filter & UV/LC-MS Kinetic->KineticSteps ThermoSteps 1. Add Excess Solid to Buffer 2. Equilibrate 24-48h 3. pH Check at End (Critical) 4. qNMR Quantification Thermodynamic->ThermoSteps Result Output: Solubility Limit (µM) KineticSteps->Result ThermoSteps->Result

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on compound stage and physical state.

Detailed Protocol: Thermodynamic Solubility (qNMR Method)

This method avoids weighing errors associated with hygroscopic TFA salts.

Reagents:

  • Deuterated Solvents (

    
    , DMSO-
    
    
    
    ).
  • Internal Standard (e.g., Maleic Acid or TMSP - must be non-volatile and distinct from analyte signals).

  • Buffer Systems (pH 1.2, pH 4.5, pH 7.4).

Step-by-Step Procedure:

  • Saturation: Add the azetidinyl-piperidine TFA salt to the aqueous buffer in a glass vial until undissolved oil/solid is clearly visible.

  • Equilibration: Agitate at 25°C for 24 hours. Note: Avoid high-speed vortexing which can form stable emulsions with TFA salts; use rotary shaking.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Sampling: Carefully remove the supernatant.

  • pH Verification: CRITICAL. Measure the pH of the supernatant. The acidity of the TFA counterion can lower the buffer pH, skewing results. If pH has shifted > 0.5 units, re-adjust and re-equilibrate.

  • Quantification (qNMR):

    • Mix a known volume of supernatant with a known volume of Internal Standard solution in

      
       or DMSO-
      
      
      
      .
    • Acquire

      
      -NMR (d1 > 5s for full relaxation).
      
    • Calculate concentration based on molar integration ratios.

Critical Considerations: The "TFA Trap"

Researchers must be aware of the biological and chemical artifacts introduced by the TFA counterion.

Cytotoxicity & Bioassay Interference

TFA salts are not benign.[1] The trifluoroacetate ion can be cytotoxic at high concentrations, potentially leading to false positives in cell-based assays.

  • Mechanism: Acidification of culture media and direct chaotropic effects on membranes.

  • Recommendation: If the solubility profile allows, convert to HCl or Citrate salts before critical biological assays.

Salt Disproportionation

In aqueous suspensions, particularly at higher pH (pH > 5), the following equilibrium becomes critical:



If the free base (


) is highly insoluble, the salt may disproportionate, leaving a precipitate of the free base while the TFA remains in solution. This often leads to "oiling out" where the free base forms a gummy residue rather than a crystalline solid.
Diagram: Salt Equilibrium & Disproportionation

The following diagram illustrates the dynamic equilibrium shifts that occur during solubility profiling of these salts.

SaltEquilibrium SaltSolid Salt (Solid/Oil) [BH+ TFA-] SaltSoln Dissolved Salt [BH+] + [TFA-] SaltSolid->SaltSoln Solvation (Ksp) SaltSoln->SaltSolid Precipitation FreeBase Free Base (Ppt) [B] (Solid) SaltSoln->FreeBase pH > pKa (Deprotonation) TFA_Ion TFA- Anion (Stays in Soln) SaltSoln->TFA_Ion FreeBase->SaltSoln pH < pKa (Acidification)

Caption: Equilibrium dynamics showing the risk of free base precipitation (disproportionation) when pH exceeds the scaffold's pKa.

References

  • BenchChem. (2025).[2] Physicochemical properties of azetidine and piperidine containing drugs.[2][3] Retrieved from

  • Royal Society of Chemistry. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.[4][5] Faraday Discussions.[4] Retrieved from

  • National Institutes of Health (NIH). (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method. PubMed. Retrieved from

  • Domainex. (2025). Thermodynamic Solubility Assay Protocols.[6][7][8] Retrieved from

  • MDPI. (2020). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion. Pharmaceuticals.[1][4][9][10][11][12] Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: N-Alkylation of 1-(Azetidin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1-(Azetidin-3-yl)piperidin-4-ol Scaffold

The 1-(azetidin-3-yl)piperidin-4-ol motif is a privileged scaffold in modern medicinal chemistry. It combines the structural rigidity and unique vectoral properties of the strained azetidine ring with the frequently utilized piperidine-4-ol core, a common feature in CNS-active agents and other therapeutic classes.[1][2][3] The secondary amine of the azetidine ring presents a critical handle for chemical modification. N-alkylation at this position allows for the systematic introduction of diverse substituents, enabling researchers to fine-tune a compound's steric and electronic properties. This modulation is pivotal for optimizing pharmacological potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) profiles, and overall drug-like properties.[2]

This guide provides a detailed exploration of the two predominant, field-proven methodologies for the N-alkylation of this scaffold: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles and expert insights necessary for successful execution and troubleshooting.

Method 1: Direct N-Alkylation with Alkyl Halides

Principle & Mechanistic Overview

Direct N-alkylation is a classic and straightforward approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary azetidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) and displacing the halide leaving group.[4]

A critical consideration in this method is the potential for over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, creating the possibility of a subsequent reaction with another molecule of the alkyl halide to form a quaternary ammonium salt.[5][6] This side reaction can be mitigated through careful control of stoichiometry and reaction conditions, such as the slow addition of the alkylating agent to a solution containing an excess of the amine.[7] The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Visual Workflow: Direct N-Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 1-(Azetidin-3-yl)piperidin-4-ol and Base (e.g., K₂CO₃) in anhydrous DMF B Add Alkyl Halide (R-X) dropwise via syringe pump at room temperature A->B 1. Reagent Addition C Stir under N₂ atmosphere for 12-24 hours B->C 2. Reaction D Monitor reaction by TLC/LCMS C->D Continuous E Quench with H₂O and extract with Ethyl Acetate D->E 3. Quench & Extract If complete F Wash organic layer with brine, dry over Na₂SO₄ E->F 4. Drying & Conc. G Concentrate in vacuo F->G 4. Drying & Conc. H Purify crude product via Silica Gel Column Chromatography G->H 5. Purification I Characterize pure product (NMR, MS) H->I 6. Analysis

Caption: Workflow for Direct N-Alkylation.

Detailed Experimental Protocol: Direct N-Alkylation

Materials:

  • 1-(Azetidin-3-yl)piperidin-4-ol (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(Azetidin-3-yl)piperidin-4-ol (1.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq) to the stirred solution.

  • In a separate syringe, prepare a solution of the alkyl halide (1.1 eq) in a small amount of anhydrous DMF.

  • Add the alkyl halide solution dropwise to the reaction mixture over 1-2 hours at room temperature using a syringe pump.

    • Expert Insight: Slow addition is crucial to maintain a relative excess of the amine, minimizing the formation of the quaternary ammonium salt byproduct.[7]

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

ParameterConditionRationale
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents that solvate the cation but not the anion, accelerating SN2 reactions.[8]
Base K₂CO₃, Cs₂CO₃, DIEANeutralizes the H-X byproduct. K₂CO₃ is a cost-effective choice. DIEA is a non-nucleophilic organic base.
Temperature Room Temperature to 50 °CSufficient for most reactive alkyl halides (benzyl, allyl, primary). May require gentle heating for less reactive halides.
Alkyl Halide R-I > R-Br > R-ClReactivity is dictated by the leaving group ability of the halide. Iodides are most reactive but less stable.

Method 2: Reductive Amination

Principle & Mechanistic Overview

Reductive amination is a powerful and highly versatile method for N-alkylation that offers superior control and often avoids the over-alkylation issues seen with direct alkylation.[6][9] The process occurs in a one-pot sequence. First, the secondary amine of the azetidine reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an electrophilic iminium ion intermediate.[10][11] Second, a mild, in-situ reducing agent selectively reduces the iminium ion to the corresponding tertiary amine.[12]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is mild enough that it will not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms.[9][13] This selectivity allows the entire reaction to be performed efficiently in a single step. The reaction is often facilitated by a small amount of acetic acid, which catalyzes the formation of the iminium ion.

Visual Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Iminium Formation & Reduction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 1-(Azetidin-3-yl)piperidin-4-ol and Aldehyde/Ketone (1.1 eq) in anhydrous DCM/DCE B Stir for 30-60 min at room temperature A->B 1. Pre-mixing C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C 2. Reductant Addition D Stir under N₂ atmosphere for 4-16 hours C->D 3. Reaction E Monitor reaction by TLC/LCMS D->E Continuous F Quench with saturated aq. NaHCO₃ E->F 4. Quench If complete G Separate layers, extract aqueous phase with DCM F->G 5. Extraction & Drying H Combine organics, dry over Na₂SO₄, and concentrate in vacuo G->H 5. Extraction & Drying I Purify crude product via Silica Gel Column Chromatography H->I 6. Purification J Characterize pure product (NMR, MS) I->J 7. Analysis

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 1-(Azetidin-3-yl)piperidin-4-ol (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-(Azetidin-3-yl)piperidin-4-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

    • Expert Insight: The addition can be mildly exothermic. Portion-wise addition helps control the reaction temperature. NaBH(OAc)₃ is moisture-sensitive, so handle it quickly.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired N-alkylated product.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminium ions, commercially available, non-toxic byproducts.[9][13]Moisture sensitive, can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN) Effective at acidic pH, stable in protic solvents.[10][12]Highly toxic (releases HCN gas upon acidification), requires careful handling and waste disposal.
Borane-Pyridine Complex (BH₃·py) Effective reducing agent.Can reduce some carbonyl groups, requires careful control of conditions.

Characterization of N-Alkylated Products

Confirmation of successful N-alkylation requires standard analytical techniques to verify the structure and assess the purity of the final compound.

  • NMR Spectroscopy:

    • ¹H NMR: The most telling evidence is the appearance of new signals corresponding to the protons of the newly installed alkyl group. Additionally, expect a shift in the signals for the azetidine ring protons, particularly those alpha to the nitrogen (CH₂-N-CH₂), due to the change in their electronic environment.[14][15]

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group and a downfield shift of the azetidine carbons bonded to the nitrogen provide further structural confirmation.

  • Mass Spectrometry (MS):

    • LCMS is invaluable for monitoring reaction progress and confirming the molecular weight of the product. The observation of the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a primary confirmation of success.[16]

  • Chromatography:

    • TLC: Used for rapid reaction monitoring, showing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

    • HPLC: Used to determine the purity of the final isolated product.

Conclusion

Both direct alkylation and reductive amination are robust methods for the N-alkylation of 1-(azetidin-3-yl)piperidin-4-ol. Direct alkylation is mechanistically simple but requires careful control to avoid over-alkylation. Reductive amination is often the preferred method due to its broad substrate scope, high selectivity, and milder conditions, making it particularly suitable for complex molecule synthesis. The choice of method will depend on the specific alkyl group to be installed, the scale of the reaction, and the availability of starting materials. Successful synthesis and rigorous characterization of these derivatives will continue to empower drug discovery programs by expanding access to novel chemical space.

References

  • University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]

  • Wikipedia. Amine alkylation. Available from: [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available from: [Link]

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  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
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  • Wikipedia. Reductive amination. Available from: [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 878. Available from: [Link]

  • Esteves, A. P., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. Available from: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available from: [Link]

  • Zhang, G., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Chemical Communications, 56(68), 9827-9830. Available from: [Link]

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. Available from: [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Available from: [Link]

  • Wang, T., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12345-12355. Available from: [Link]

  • Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6932. Available from: [Link]

  • Procter, D. J., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11886-11895. Available from: [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2559-2569. Available from: [Link]

Sources

Application Note: Incorporating Azetidine Scaffolds into Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Azetidines

In the context of Fragment-Based Drug Design (FBDD), the "Escape from Flatland" initiative—moving away from planar, aromatic-heavy libraries—has positioned saturated heterocycles as critical tools. Among these, the azetidine (a 4-membered nitrogen heterocycle) represents a "Goldilocks" scaffold.[1]

Unlike the larger pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring offers a unique combination of high rigidification (reducing the entropic penalty of binding) and distinct vector geometry (approx. 90° bond angles). This guide details the physicochemical rationale for the "Azetidine Switch" and provides protocols for synthesizing and screening 3-substituted azetidine fragments, which are currently underrepresented in commercial libraries.

Physicochemical Profiling & Chemical Space

The incorporation of an azetidine ring often improves the Ligand Lipophilicity Efficiency (LLE) of a fragment. By replacing a phenyl or cyclobutyl ring with an azetidine, researchers can lower cLogP while maintaining structural rigidity.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

Data compiled from internal benchmarks and literature consensus (See Ref 1, 2).

PropertyAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Impact on FBDD
Ring Strain (kcal/mol) ~25.4~5.4~0.0High strain drives reactivity (covalent probes) and rigidifies conformation.
pKa (Parent Amine) ~11.3~11.3~11.1High basicity; often requires N-functionalization (e.g., urea, amide) to modulate pH sensitivity in assays.
Lipophilicity (LogP) LowestIntermediateHighestAzetidine lowers LogP, improving solubility for high-concentration fragment screens (NMR/SPR).
C-N-C Bond Angle ~90°~109°~110°Critical: Creates unique exit vectors for substituents at C3, accessing pockets missed by 5/6-membered rings.
Metabolic Stability HighModerateModerateResistant to oxidative metabolism at C-positions due to steric/electronic effects, provided the ring is not opened.

Structural Logic: The Vector Advantage

The primary utility of the azetidine scaffold in FBDD is geometric . In a 3,3-disubstituted azetidine, the substituents project in a perfect perpendicular bisector relative to the ring plane. This contrasts with the "puckered" envelope conformation of pyrrolidine, which often directs substituents into solvent rather than the protein pocket.

Diagram 1: Geometric Vector Comparison

This diagram illustrates the distinct angular projection of substituents (R) in Azetidine vs. Pyrrolidine scaffolds.

VectorAnalysis cluster_0 Azetidine (Rigid Square) cluster_1 Pyrrolidine (Flexible Envelope) Az_Core Azetidine Core (Planar/Puckered) Az_Vector Exit Vector ~90° Separation Az_Core->Az_Vector C3 Substitution Az_Target Deep/Narrow Pocket Access Az_Vector->Az_Target Py_Core Pyrrolidine Core (Envelope Conf.) Py_Vector Exit Vector ~109° + Flex Py_Core->Py_Vector Py_Target Solvent Exposed (Often) Py_Vector->Py_Target

Caption: Azetidine (left) provides rigid, orthogonal vectors ideal for deep pockets, whereas Pyrrolidine (right) offers flexible, obtuse vectors often projecting towards solvent.

Experimental Protocol: Synthesis of 3,3-Disubstituted Azetidines

Context: Traditional azetidine synthesis (cyclization of amino alcohols) is harsh and low-yielding for sterically hindered substrates. The modern "Gold Standard" for FBDD library generation is Strain-Release Functionalization using 1-azabicyclo[1.1.0]butanes (ABBs). This method allows the rapid coupling of nucleophiles to generate 3-substituted fragments.

Safety Warning: ABBs are highly strained and reactive. Handle in a fume hood.

Protocol A: Strain-Release Coupling with Aryl Boronic Acids (Minisci-Type)

Adapted from Aggarwal et al. and Baran et al. methodologies (Ref 3, 4).

Reagents:

  • 1-azabicyclo[1.1.0]butane (ABB) precursor (commercially available or prepared via sulfonyl chloride).

  • Aryl Boronic Acid (Fragment diversity element).

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (Photocatalyst).

  • Solvent: DMA/Water (9:1).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Preparation: In an 8 mL vial equipped with a stir bar, add the Aryl Boronic Acid (0.2 mmol, 1.0 equiv) and the Iridium Photocatalyst (2 mol%).

  • Inertion: Seal the vial and purge with Nitrogen for 5 minutes.

  • Addition: Add degassed DMA/Water (2 mL) via syringe, followed by the ABB (0.3 mmol, 1.5 equiv).

  • Irradiation: Place the vial in a photoreactor (Blue LED) with fan cooling to maintain temp < 30°C. Stir vigorously for 12–18 hours.

  • Monitoring: Check reaction progress via LC-MS. The ABB peak should disappear, replaced by the [M+H] of the 3-aryl azetidine.

  • Workup: Dilute with EtOAc (10 mL), wash with brine (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient). Azetidines are polar; use basic alumina if silica streaking occurs.

Experimental Protocol: Biophysical Screening (STD-NMR)

Context: Azetidine fragments are often low-affinity (mM range). Saturation Transfer Difference (STD) NMR is the most robust method to validate binding and map the interaction epitope (identifying which protons—ring vs. substituent—contact the protein).

Protocol B: STD-NMR for Azetidine Fragments

Prerequisites:

  • Protein: >95% purity, 10–20 µM concentration in deuterated buffer.

  • Fragment: High solubility required (tested at 500 µM – 2 mM).

  • Instrument: 600 MHz NMR with cryoprobe.

Workflow:

  • Sample Prep: Prepare a 500 µL sample containing 10 µM Protein and 1 mM Azetidine Fragment (100:1 ratio) in D2O buffer (pH 7.4).

  • Control: Prepare a sample with only the fragment (no protein) to rule out aggregation artifacts.

  • Pulse Sequence: Use a standard stddiff sequence.

    • On-Resonance Irradiation: -0.5 ppm (protein methyls) or 10-12 ppm (if no ligand signals there).

    • Off-Resonance: 30 ppm.

    • Saturation Time: 2.0 seconds (Gaussian train).

  • Data Acquisition: Collect 256–512 scans. Interleave on/off resonance scans to minimize drift.

  • Analysis: Subtract the "On" spectrum from the "Off" spectrum.

    • Positive Result: Signals corresponding to the azetidine ring protons appear in the difference spectrum.

    • Epitope Mapping: If the C3-substituent signals are stronger than the azetidine ring protons (normalized), the substituent is driving the binding (deep pocket insertion).

Strategic Workflow Diagram

The following diagram outlines the iterative cycle of incorporating azetidines into an FBDD campaign, from library design to hit expansion.

FBDD_Workflow Design Library Design (Sp3-Enriched) Synthesis Synthesis (Strain-Release / ABB) Design->Synthesis QC QC: Solubility & Stability (LCMS / DMSO Stability) Synthesis->QC QC->Design Fail (Aggregates) Screen Primary Screen (STD-NMR / SPR) QC->Screen Pass XRay Validation (X-Ray Crystallography) Screen->XRay Hit Confirmation Grow Fragment Growing (Exploit C3 Vector) XRay->Grow Define Vector Grow->Design Next Gen

Caption: Iterative FBDD cycle focusing on the generation and validation of azetidine-based fragments.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • West, R. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Fawcett, A., & Aggarwal, V. K. (2016). Advances in the Synthesis of Acyclic and Cyclic Amines via Lithiation–Borylation. ACS Central Science. Link

  • Gianatassio, R., et al. (Baran Lab). (2016). Strain-Release Amination. Science. Link

  • Mullard, A. (2016). Fragment-based drug discovery: 20 years on. Nature Reviews Drug Discovery. Link

Sources

Application Note: 1-(Azetidin-3-yl)piperidin-4-ol in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Profile

The 1-(Azetidin-3-yl)piperidin-4-ol moiety represents a high-value "privileged scaffold" in modern G-Protein Coupled Receptor (GPCR) ligand design. As drug discovery moves away from flat, aromatic-heavy structures (escaping "Flatland"), this sp³-rich bicyclic system offers a unique solution for optimizing physicochemical properties without sacrificing potency.

This guide details the synthesis, handling, and strategic application of this intermediate, specifically focusing on its role as a rigidifying linker in antagonists for targets like MCH1R , Muscarinic M3 , and SSTR5 .

Structural & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImpact on Drug Design
Geometry Linked Bicyclic (N-C3 connectivity)Introduces a defined vector angle (~109°) unlike linear alkyl chains.
Basicity (pKa) ~8.5 - 9.5 (Piperidine N)The azetidine N (if free) and piperidine N modulate basicity; N-substitution on azetidine lowers pKa of the piperidine N via inductive effects.
LogP/LogD Low (Polar)Significantly lowers lipophilicity compared to phenyl or cyclohexyl linkers, improving metabolic stability (LLE).
Rigidity Moderate-HighThe azetidine ring constrains the conformational space of the attached piperidine, reducing the entropic penalty of binding.

Part 2: Synthesis Protocol (Reductive Amination)

The most robust route to generating the 1-(Azetidin-3-yl)piperidin-4-ol core is the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) with 4-hydroxypiperidine.

Reaction Scheme

Synthesis SM1 N-Boc-3-azetidinone (Ketone) Imine Imine/Iminium Intermediate SM1->Imine AcOH, DCM/DCE RT, 30 min SM2 4-Hydroxypiperidine (Amine) SM2->Imine Product 1-(N-Boc-azetidin-3-yl) piperidin-4-ol Imine->Product NaBH(OAc)3 RT, 16h

Figure 1: Reductive amination workflow for scaffold assembly.

Step-by-Step Protocol

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) [CAS: 398489-26-4]

  • 4-Hydroxypiperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (AcOH) (1.0 - 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol) and 4-hydroxypiperidine (0.65 g, 6.42 mmol) in anhydrous DCM (20 mL).

  • Acid Activation: Add acetic acid (0.35 mL, 6.0 mmol). Stir at room temperature for 30–60 minutes. Note: This step ensures formation of the iminium ion species.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add sodium triacetoxyborohydride (1.85 g, 8.76 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ ~ 257.18 for the Boc-protected product).

  • Work-up: Quench with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH₄OH).

Yield Expectation: 75–85% as a white/off-white solid.

Part 3: Application in GPCR Ligand Design

Strategic Rationale: The "Linker" Problem

In GPCR antagonists (e.g., MCH1R, H3, CCR5), a common pharmacophore model involves: [Basic Amine Head] — [Linker] — [Lipophilic Tail][1]

Linear alkyl linkers often suffer from rapid oxidation (CYP450) and high flexibility (entropic penalty). Phenyl linkers can increase lipophilicity (LogP) too much, leading to hERG toxicity and poor solubility.

The Azetidine-Piperidine Solution: Replacing a propyl or phenyl linker with the 1-(azetidin-3-yl)piperidin-4-yl unit achieves:

  • Vector Extension: The sp³ character creates a "kinked" but rigid geometry, projecting substituents into specific sub-pockets.

  • hERG Mitigation: The polarity of the azetidine nitrogen reduces the overall lipophilicity of the basic center, often reducing affinity for the hERG potassium channel (a critical safety hurdle).

Case Study: Optimization of MCH1R Antagonists

Context: Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists are targets for obesity treatment.[2][3][4]

Design Logic: Researchers often start with a biphenyl or phenyl-piperidine core. To improve the Lipophilic Ligand Efficiency (LLE) , the central phenyl ring is replaced by the azetidine-piperidine scaffold.

SAR_Logic cluster_mech Mechanism of Improvement Hit Hit Molecule (Phenyl Linker) High LogP (>4.5) hERG Liability Decision Scaffold Hop: Insert 1-(Azetidin-3-yl)piperidin-4-ol Hit->Decision Fix Solubility & hERG Result Optimized Lead (Azetidine-Piperidine Linker) Lower LogD (~2.5) Improved Metabolic Stability Maintained Potency Decision->Result Synthesize & Test M1 Rigidification (Lower Entropy Loss) Result->M1 M2 Polarity (Reduced hERG binding) Result->M2

Figure 2: Decision tree for scaffold hopping in GPCR antagonist optimization.

Advanced Functionalization

The 4-hydroxyl group on the piperidine is not just a passive bystander; it is a versatile handle for further elaboration:

  • Etherification: NaH + Ar-F (SNAr) or Mitsunobu reaction with phenols to reach the "Lipophilic Tail" pocket.

  • Carbamates: Reaction with isocyanates to form urea-like derivatives (common in M3 antagonists).

  • Oxidation/Reductive Amination: Oxidation to the ketone followed by another reductive amination allows the introduction of a second amine, creating a "Bis-amine" scaffold.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationEnsure AcOH is added. Use molecular sieves if the reaction is sluggish.
Side Products Reduction of ketone before imineAdd STAB after the imine formation period (30-60 min). Do not mix all reagents at once if kinetics are slow.
Instability Azetidinone decompositionN-Boc-3-azetidinone is moisture sensitive. Store at -20°C and use anhydrous solvents.
Purification Streaking on silicaThe product is a diamine (after Boc removal) or a polar amine. Use Et3N or NH4OH in the eluent to sharpen peaks.

References

  • Synthesis of Azetidine Derivatives

    • Title: Synthesis of New Azetidine and Oxetane Amino Acid Deriv
    • Source:Molecules (via PMC), 2023.
    • URL:[Link]

    • Relevance: Confirms reactivity of azetidine-3-derivatives and general handling of the scaffold.
  • GPCR Ligand Design (MCH1R)

    • Title: Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[4][5]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2009.[3][4]

    • URL:[Link]

    • Relevance: Establishes the utility of piperidine linkers in MCH1R antagonists and str
  • Muscarinic M3 Antagonists

    • Title: Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.[6]

    • Source:PNAS, 2018.[6]

    • URL:[Link]

    • Relevance: Demonstrates the structural requirements for M3 selectivity, often involving rigid, nitrogen-containing scaffolds.
  • Title: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) Product Profile.

Sources

Troubleshooting & Optimization

Preventing polymerization of azetidine intermediates during scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in process chemistry: preventing the unwanted polymerization of azetidine intermediates during scale-up. Azetidines are valuable four-membered nitrogen-containing heterocycles, prized for their role as rigid scaffolds in medicinal chemistry.[1][2] However, their inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening reactions, with polymerization being a primary concern that can derail a synthetic campaign, especially during scale-up.[1][3]

This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the lab, providing not just solutions but the underlying scientific rationale to empower your process development.

Troubleshooting Guide: Diagnosing and Solving Polymerization

Q1: My reaction mixture is becoming increasingly viscous, and the yield of my desired azetidine intermediate has dropped significantly after moving from a 1g to a 100g scale. What is the likely cause?

This is a classic presentation of uncontrolled polymerization. The increase in viscosity is due to the formation of higher molecular weight poly(trimethylenimine) chains, which consumes your monomeric azetidine intermediate, leading to a sharp drop in yield.[4][5] The transition from a small to a larger scale often exacerbates this issue due to challenges in maintaining homogenous conditions, especially temperature and pH control.

Plausible Causes & Immediate Solutions:

  • Trace Acidity: Azetidines are most commonly prone to cationic ring-opening polymerization (CROP).[6] This process can be initiated by even trace amounts of acid, which protonates the azetidine nitrogen, activating the ring for nucleophilic attack by another azetidine molecule. On a larger scale, inefficient mixing can create localized "hot spots" of low pH, triggering polymerization.

    • Solution: Scrupulously maintain neutral or slightly basic conditions throughout the reaction, workup, and purification steps.[3] If your process involves an acidic deprotection or reaction step, ensure it is thoroughly quenched and neutralized before allowing the intermediate to stand for extended periods.

  • Thermal Stress: Higher temperatures provide the activation energy needed for ring-opening and can accelerate polymerization rates.[6] Large-scale reactions are more prone to exothermic events and inefficient heat transfer, leading to temperature spikes that can initiate polymerization.

    • Solution: Implement strict temperature control. Utilize a reactor with efficient cooling and agitation. Consider performing the reaction at the lowest practical temperature and using a slower, controlled addition of reagents to manage any exotherms.

  • Concentration Effects: While intramolecular cyclizations to form azetidines are favored at high dilution, once the azetidine is formed, high concentrations can favor the intermolecular reaction of polymerization.[3]

    • Solution: If polymerization is observed after the azetidine has been formed and isolated, consider diluting the intermediate with a suitable, dry, and non-protic solvent for storage or subsequent steps.

Q2: I've confirmed my azetidine intermediate is polymerizing. How can I proactively prevent this in my synthetic route design?

Proactive prevention is key to a successful and scalable synthesis. The stability of an azetidine ring is highly dependent on the substituent on the nitrogen atom.

Core Strategy: Nitrogen Protection

The most effective strategy is the use of an N-protecting group. An ideal protecting group for this purpose will be electron-withdrawing, which reduces the basicity and nucleophilicity of the ring nitrogen.[3] This disfavors the initial protonation event required for CROP and deactivates the nitrogen as a nucleophile for chain propagation.

Caption: CROP mechanism of azetidine.

Table 1: Comparison of N-Protecting Groups for Azetidine Stabilization

Protecting GroupStructureStabilityRemoval ConditionsImpact on Ring Stability
Boc (tert-Butoxycarbonyl)Boc-NStable to base, hydrogenolysis. Labile to strong acid.Trifluoroacetic acid (TFA), HCl in dioxane.[3]Moderate: Offers some stability but can be cleaved under conditions that may promote polymerization.
Cbz (Carboxybenzyl)Cbz-NStable to acid and base.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3]Good: Generally stable, and removal conditions are typically neutral.
Tosyl (Ts) Ts-NVery stable to acid, base, and many redox conditions.Strong reducing agents (e.g., Na/NH₃) or harsh acid.[7]Excellent: The strong electron-withdrawing nature significantly deactivates the nitrogen, providing high stability.
Nosyl (Ns) Ns-NSimilar to Tosyl but can be cleaved under milder conditions.Thiophenol and a base (e.g., K₂CO₃).Excellent: Provides robust protection with the advantage of milder deprotection.
Botc (tert-Butoxythiocarbonyl)Botc-NStable to base. Labile to mild acid or thermal conditions.Mild acid (can be removed in the presence of N-Boc).[8]Good: A useful alternative to Boc, offering different deprotection orthogonality.[8]

Experimental Protocol: N-Tosylation of a Crude Azetidine Intermediate

This protocol describes a general procedure to protect a freshly prepared, potentially unstable azetidine intermediate.

  • Preparation: Following the workup of your azetidine synthesis, dissolve the crude, free-based amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solution is anhydrous by passing it through a plug of sodium sulfate.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any exotherm from the reaction.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Sulfonylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amine base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-tosylated azetidine will be significantly more stable for storage and subsequent purification by column chromatography.[3]

Frequently Asked Questions (FAQs)

Q3: What are the primary mechanisms of azetidine polymerization?

There are two main pathways:

  • Cationic Ring-Opening Polymerization (CROP): This is the most common and problematic mechanism in synthetic chemistry.[4][6] It is initiated by acids (Brønsted or Lewis) that activate the azetidine ring, leading to a chain-growth polymerization.[5][9]

  • Anionic Ring-Opening Polymerization (AROP): This mechanism is less common for unsubstituted azetidines but can occur with N-activated azetidines, such as N-sulfonyl derivatives, under the influence of strong bases at elevated temperatures.[7][10]

Q4: How can I reliably detect the onset of polymerization?

  • Visual Inspection: As noted, an increase in the viscosity of the reaction mixture or isolated material is a strong indicator.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of your sample, the appearance of broad, poorly resolved signals in the aliphatic region, alongside the diminishing signals of your sharp monomeric species, suggests polymer formation.[4][5]

  • LC-MS Analysis: A Liquid Chromatography-Mass Spectrometry analysis will show a decrease in the peak for your target intermediate and potentially a broad "hump" or a series of repeating masses in the chromatogram and mass spectrum, respectively.

Q5: What are the best practices for storing and handling unprotected azetidine intermediates?

If you must handle an unprotected azetidine, strict protocols are necessary to maintain its integrity.

Table 2: Storage and Handling Recommendations for Azetidine Intermediates

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., < 4 °C or frozen at -20 °C).[11]Reduces the rate of potential decomposition and polymerization reactions.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[12]Prevents exposure to atmospheric moisture and CO₂, which can form carbonic acid and initiate CROP.
pH Ensure the material is free from acidic residues. Store as a free base.Prevents acid-catalyzed ring-opening.[2]
Solvent If in solution, use a dry, non-protic, non-alcoholic solvent.Protic solvents, especially alcohols, can participate in ring-opening reactions.[6]
Container Use clean, dry glass or approved containers.[12][13]Prevents contamination from incompatible materials.

// Nodes Observe [label="Increased viscosity or\nlow yield observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Is the reaction or\nworkup pH < 7?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Was there a temperature\nexcursion > 40°C?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_PG [label="Is the Azetidine\nN-unprotected?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sol_pH [label="Action: Neutralize immediately.\nMaintain pH > 7.5 in future runs.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Action: Improve cooling and agitation.\nConsider slower reagent addition.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PG [label="Action: Protect the nitrogen.\n(e.g., with Tosyl or Boc group)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

End_Stable [label="Process Likely Stable", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Investigate [label="Investigate other side reactions", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Observe -> Check_pH [label="Yes"]; Observe -> End_Stable [label="No"];

Check_pH -> Sol_pH [label="Yes"]; Check_pH -> Check_Temp [label="No"];

Check_Temp -> Sol_Temp [label="Yes"]; Check_Temp -> Check_PG [label="No"];

Check_PG -> Sol_PG [label="Yes"]; Check_PG -> End_Investigate [label="No"];

Sol_pH -> Check_Temp; Sol_Temp -> Check_PG; }

Caption: A logical workflow for diagnosing polymerization.

References

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. Available at: [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing. Available at: [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. Safety Data Sheet. Available at: [Link]

  • Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of 1-(Azetidin-3-yl)piperidin-4-ol di-TFA

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural validation of 1-(Azetidin-3-yl)piperidin-4-ol di-TFA , a critical spiro-like heterocyclic building block. It compares the spectral characteristics of the di-TFA salt against its free base and HCl counterparts, providing actionable protocols for researchers.

Executive Summary & Compound Profile

The accurate interpretation of 1-(Azetidin-3-yl)piperidin-4-ol (CAS: 1147423-04-8 for free base) is frequently complicated by its salt form. While the di-TFA salt is the standard output from Prep-HPLC purification (using 0.1% TFA modifiers), it presents distinct NMR challenges compared to the Free Base or HCl alternatives.

This guide analyzes the di-TFA salt's spectral "performance"—defined by resolution, solubility, and diagnostic shift dispersion—versus the Free Base .

Featuredi-TFA Salt (Product)Free Base (Alternative)HCl Salt (Alternative)
Solubility High (D₂O, DMSO-d₆, MeOH-d₄)Moderate (CDCl₃, MeOH-d₄)High (D₂O)
Protonation State Double protonation (

&

)
NeutralDouble protonation
Diagnostic Shift Significant downfield shift (

+0.5-1.0 ppm)
Baseline shiftsSimilar to TFA, no

F signal
Counter-ion Signal

F (-76.5 ppm),

C (q, 163 ppm)
NoneNone

Structural Assignment & Numbering Logic

To ensure consistent interpretation, we utilize the following atom numbering scheme. The connectivity involves the piperidine nitrogen (


) attached to the C3 position of the azetidine ring.
Diagram 1: Structural Correlation Map

This diagram illustrates the key COSY (Through-bond) and HMBC (Long-range) correlations required to confirm the linkage between the two heterocyclic rings.

G cluster_0 Azetidine Ring cluster_1 Piperidine Ring N_az N1 (Azetidine) C2_4 C2/C4 (CH2) N_az->C2_4 J(2) C3 C3 (CH) C2_4->C3 J(3) C2_6 C2'/C6' (CH2) C2_4->C2_6 NOESY (Spatial) N_pip N1' (Piperidine) C3->N_pip Linkage C3->C2_6 HMBC (Diagnostic) N_pip->C2_6 J(2) C3_5 C3'/C5' (CH2) C2_6->C3_5 J(3) C4 C4' (CH-OH) C3_5->C4 J(3)

Caption: Structural connectivity and key NMR correlations. The C3-N1' linkage is the critical diagnostic point, confirmed by HMBC correlations between Azetidine C3 and Piperidine C2'/C6'.

Comparative Analysis: di-TFA Salt vs. Free Base

The protonation of both nitrogen atoms in the di-TFA salt induces predictable electronic deshielding. Below is the comparative data matrix.

Chemical Shift Data (Solvent: D₂O for Salt / CDCl₃ for Free Base)
Proton AssignmentMultiplicityFree Base (

ppm)*
di-TFA Salt (

ppm)**

(Shift Effect)
Azetidine H-2, H-4 Multiplet3.50 – 3.704.20 – 4.50 +0.7 ppm (Deshielded)
Azetidine H-3 Quintet/m3.10 – 3.204.30 – 4.45 +1.2 ppm (Strong N+ effect)
Piperidine H-2', H-6' Broad m2.60 – 2.803.40 – 3.60 +0.8 ppm (N+ effect)
Piperidine H-4' Septet/m3.60 – 3.753.95 – 4.10 +0.3 ppm (Inductive)
Piperidine H-3', H-5' Multiplet1.50 – 1.901.90 – 2.20 +0.3 ppm
Counter-ion SingletN/AN/A (Exchanged) Visible in

C/

F

*Free Base values are approximate based on analog 1-(azetidin-3-yl)piperidine in CDCl₃ [1]. **di-TFA Salt values are expected ranges in D₂O based on cationic deshielding principles [2].

Mechanism of Shift Differences

In the di-TFA salt , the lone pairs on both the azetidine and piperidine nitrogens are protonated (


). This creates a strong electron-withdrawing effect:
  • Azetidine Ring Strain: The strain of the 4-membered ring, combined with protonation, causes the

    
    -protons (H-2, H-4) to shift significantly downfield, often overlapping with the HDO solvent peak in D₂O (approx. 4.79 ppm).
    
  • Solvent Effects: In D₂O, the acidic protons (

    
     and 
    
    
    
    ) exchange rapidly and are usually not observed as distinct peaks, merging with the solvent signal. In DMSO-d₆, these would appear as broad singlets at 9.0–10.0 ppm (
    
    
    ) and ~4.5 ppm (
    
    
    ).

Experimental Protocols

Protocol A: NMR Preparation for di-TFA Salt (Recommended)

This protocol ensures optimal resolution and prevents pH-dependent shifting.

  • Weighing: Weigh 5–10 mg of the di-TFA salt into a clean vial.

  • Solvent Selection: Add 0.6 mL of Deuterium Oxide (D₂O) .

    • Why D₂O? It provides the sharpest lock signal for salts and eliminates the large OH/NH exchange broadening seen in DMSO.

    • Alternative: Use Methanol-d₄ if the compound aggregates in water.

  • Reference: Ensure the solvent contains an internal standard (e.g., DSS or TSP) since TMS is insoluble in D₂O.

  • Acquisition: Run standard 1H (16-32 scans).

  • Validation: Check for the absence of organic solvents (MeOH/ACN) often trapped in the salt lattice during HPLC.

Protocol B: In-situ Free Basing (For Comparison)

If the salt spectrum is too broad or ambiguous, convert to free base inside the NMR tube.

  • Dissolve the di-TFA salt in D₂O .

  • Acquire the "Salt" spectrum.

  • Add 1-2 drops of NaOD (40% in D₂O) or solid K₂CO₃ .

  • Shake gently and re-acquire.

    • Result: Peaks will shift upfield (lower ppm) and sharpen. The H-2/H-4 azetidine protons will move from ~4.4 ppm to ~3.6 ppm.

Diagram 2: Salt-to-Base Interpretation Workflow

This decision tree guides the user on handling the di-TFA salt data.

Workflow Start Start: di-TFA Sample Solvent Dissolve in D2O Start->Solvent Check Check H-2/H-4 Region (4.0 - 4.5 ppm) Solvent->Check Decision Are peaks overlapping with HDO? Check->Decision Action1 Use DMSO-d6 (Observe NH+ protons) Decision->Action1 Yes (Overlap) Action2 Proceed to 2D COSY (Confirm connectivity) Decision->Action2 No (Clear) Validation Verify 19F NMR (-76.5 ppm for TFA) Action2->Validation

Caption: Workflow for optimizing NMR data acquisition for di-TFA salts. D2O is the primary solvent, but DMSO-d6 is a backup if solvent suppression overlaps critical signals.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (General reference for amine salt shifts).

Comparative MS/MS Profiling: Azetidine-Piperidine Spirocycles vs. Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison & Methodological Guide Core Subject: Spiro[azetidine-3,4'-piperidine] and related fused systems. Primary Insight: The azetidine-piperidine scaffold exhibits a distinct "Strain-Release" fragmentation signature that distinguishes it from thermodynamically stable analogues like piperazines or morpholines. This guide provides the mechanistic basis and experimental protocols to validate this scaffold in drug discovery pipelines.

Structural Context & Rationale

In modern medicinal chemistry, spiro[azetidine-3,4'-piperidine] has emerged as a critical bioisostere for morpholine and piperazine. Unlike its predecessors, this spirocyclic system alters the vector of attached substituents and lowers lipophilicity (LogD) without introducing the metabolic liability of an ether oxygen (as in morpholine) or the reactive secondary amine of piperazine.

Key Structural Advantages:

  • Conformational Restriction: The spiro-fusion locks the piperidine chair, reducing entropic penalties upon binding.

  • Metabolic Stability: The azetidine ring, while strained, often resists oxidative metabolism (N-dealkylation) better than flexible diethylamine analogs.

Mechanistic Fragmentation: The "Strain-Release" Pathway

The mass spectral behavior of azetidine-piperidines is governed by the release of ring strain energy (approx. 26 kcal/mol for azetidine vs. 0 kcal/mol for piperidine). Under Collision-Induced Dissociation (CID), the fragmentation follows a hierarchical "Pop-and-Break" mechanism.

Primary Fragmentation Event: Azetidine Ring Opening

Unlike piperidine or morpholine, which often undergo


-cleavage or ring contraction, the azetidine moiety almost invariably fragments first.
  • Protonation: Ionization occurs at the most basic nitrogen (typically the piperidine nitrogen if secondary/tertiary, or the azetidine nitrogen depending on substitution).

  • Retro [2+2] Cycloelimination: The strained 4-membered ring undergoes a retro-cycloaddition, ejecting an ethylene neutral fragment (

    
    , 28 Da).
    
  • Formation of Iminium Ion: The remaining structure stabilizes as an exocyclic iminium ion on the piperidine ring.

Comparative Fragmentation Table
FeatureAzetidine-Piperidine (Spiro) Piperazine Morpholine
Dominant Neutral Loss 28 Da (

from azetidine)
43 Da (

)
44 Da (

)
Ring Strain Energy High (~26 kcal/mol)Low (~0 kcal/mol)Low (~1 kcal/mol)
Diagnostic Low Mass Ion m/z 125 (Spiro core + H)m/z 87 (Piperazine + H)m/z 88 (Morpholine + H)
Mechanism Type Strain-Relief Ring OpeningRDA (Retro-Diels-Alder)Radical

-Cleavage
Metabolic Marker Ring-opened metabolites rareN-oxide / N-dealkylation commonRing-scission metabolites

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the distinct fragmentation pathway of the Spiro[azetidine-3,4'-piperidine] scaffold compared to a standard Piperazine scaffold.

FragmentationPathways cluster_0 Spiro[azetidine-3,4'-piperidine] Pathway cluster_1 Piperazine Pathway (Comparison) AP_Parent Precursor Ion [M+H]+ AP_Transition Ring Strain Activation AP_Parent->AP_Transition CID Energy AP_Frag1 Loss of C2H4 (-28 Da) [Retro 2+2] AP_Transition->AP_Frag1 Azetidine Cleavage AP_Product Piperidine Iminium Ion AP_Frag1->AP_Product Stabilization PZ_Parent Precursor Ion [M+H]+ PZ_Frag1 Ring Cleavage (-43 Da) [C2H5N Loss] PZ_Parent->PZ_Frag1 RDA-like PZ_Product Linear Amine Fragment PZ_Frag1->PZ_Product

Caption: Comparative fragmentation logic showing the diagnostic -28 Da loss unique to the azetidine moiety.

Experimental Protocol: Self-Validating Identification

This protocol ensures the correct identification of the azetidine-piperidine core, distinguishing it from isomeric linear amines.

LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

    • Note: These scaffolds are highly basic; positive mode is 100x more sensitive than negative mode.

  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.

    • Reasoning: Biphenyl columns offer superior selectivity for isomeric amine heterocycles via pi-pi interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: Acetonitrile

    • Avoid: Ammonium Acetate (pH 5-6) can suppress ionization of the secondary amines.

Step-by-Step Validation Workflow
  • Precursor Selection: Isolate the [M+H]+ ion.

  • Energy Ramp (CE): Apply a collision energy ramp (e.g., 20-50 eV).

    • Observation: Look for the early onset of fragmentation. Azetidines fragment at lower CE (20-25 eV) compared to piperidines (35+ eV).

  • Diagnostic Check (The "Minus 28" Rule):

    • Calculate:

      
      .
      
    • If a high-intensity peak matches this mass, the azetidine ring is intact .

    • If this peak is absent, the ring may have already opened metabolically or thermally in the source.

  • Spiro-Core Confirmation:

    • Look for low-mass ions characteristic of the piperidine core (m/z 82-84 range) after the initial loss of the azetidine fragments.

Diagnostic Ion Reference Data

Use this table to interpret your MS/MS spectra.

Fragment Ion (m/z)Proposed StructureOriginSignificance
[M+H - 28]^+ Exocyclic Iminium PiperidineAzetidine RingPrimary Confirmation. Confirms intact 4-membered ring.
[M+H - 17]^+ Loss of

Amine SubstituentCommon in primary amines, non-specific.
m/z 84.08 Tetrahydropyridine cationPiperidine RingConfirms presence of 6-membered N-ring.
m/z 56.05

Azetidine CleavageSecondary fragment of the azetidine ring itself.
m/z 42.03

Aziridine-likeHigh energy fragment, indicates N-alkyl chain.

Decision Tree for Scaffold Verification

DecisionTree Start Unknown Isomer [M+H]+ Check28 Observe Neutral Loss of 28 Da? Start->Check28 Yes28 Yes Check28->Yes28 Distinct Peak No28 No Check28->No28 CheckLowMass Observe m/z ~84 or ~125? Yes28->CheckLowMass Check44 Observe Neutral Loss of 44 Da? No28->Check44 ResultAzet CONFIRMED: Azetidine-Piperidine CheckLowMass->ResultAzet Yes ResultPip Likely Piperazine (or linear isomer) Check44->ResultPip No (-43 Da?) ResultMorph Likely Morpholine Check44->ResultMorph Yes

Caption: Logic flow for distinguishing spiro-azetidines from isobaric or homologous heterocycles.

References

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Kung, D. W., et al. (2012).[3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Mykhailiuk, P. K. (2019). Journal of Organic Chemistry. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Crotti, A. E., et al. (2016). Natural Product Reports. [Link][4]

Sources

Validating Purity of Hygroscopic Amine Salts via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and synthetic chemists, hygroscopic amine salts (e.g., hydrochlorides, mesylates) present a persistent analytical challenge. Standard Elemental Analysis (EA) frequently yields failing results—typically low carbon/nitrogen and unpredictable hydrogen—due to rapid atmospheric moisture uptake during weighing. This guide objectively compares three validation protocols, demonstrating that Water-Corrected Elemental Analysis (EA + KF) is the most robust method for validating chemical identity and purity when standard handling fails, while qNMR serves as a critical orthogonal validator.

Part 1: The Challenge – The Hygroscopic Error Mechanism

Amine salts are polar and often form hydrates or simply adsorb surface water. When a researcher weighs a hygroscopic sample in open air for CHN analysis, the sample mass increases dynamically.

The Analytical Consequence:

  • Mass Dilution: The balance records

    
    .
    
  • Result Skew: Since the instrument measures absolute mass of Carbon (C) and Nitrogen (N), but divides by the inflated

    
    , the reported %C and %N are artificially low.
    
  • Hydrogen Ambiguity: %H is often falsely "correct" or high, as the absorbed water contributes its own hydrogen (

    
     by weight).
    
Visualization: The Error Propagation Pathway

MoistureError Sample Dry Amine Salt Air Atmospheric Exposure (Weighing Step) Sample->Air Absorbs Moisture WetSample Hydrated Sample (Mass + H2O) Air->WetSample Mass Increases Combustion Combustion Analysis WetSample->Combustion Result Result: Low %C, Low %N Variable %H Combustion->Result Calculation Error

Figure 1: The propagation of moisture error in standard CHN analysis.

Part 2: Comparative Methodologies & Data

We compare three distinct approaches to validating a representative hygroscopic compound: Piperazine Dihydrochloride (Theoretical: C 30.20%, H 7.60%, N 17.61%).

Method A: Standard Handling (Open Air)
  • Protocol: Sample weighed on an open microbalance.

  • Outcome: High failure rate. Moisture uptake during the 30-60 second weighing window dilutes results.

Method B: Inert Handling (Glovebox/Sealed)[1]
  • Protocol: Sample dried, then weighed and sealed into tin capsules inside a nitrogen-purged glovebox or glove bag.

  • Outcome: Improved accuracy, but assumes the drying step was 100% effective and no moisture entered during capsule crimping.

Method C: Water-Corrected EA (The Gold Standard)
  • Protocol: Sample is analyzed "as is" (equilibrated) for CHN. A separate aliquot is analyzed for water content via Volumetric Karl Fischer (KF) titration. The theoretical values are adjusted to account for the measured water.[1][2]

  • Outcome: High precision. Eliminates the "dryness" variable by mathematically integrating the water content.

Comparative Data Table
ParameterTheoretical (Dry)Method A: Standard (Open Air)Method B: Inert HandlingMethod C: Water-Corrected (EA + KF)
Handling N/AAmbient AirN2 GloveboxAmbient (Equilibrated)
Water Content 0.0%~4.5% (Unknown to analyst)<0.5%4.52% (Measured via KF)
Carbon (%C) 30.20% 28.85% (Fail)30.05% (Pass)28.85% (Matches Adjusted Calc)
Nitrogen (%N) 17.61% 16.80% (Fail)17.55% (Pass)16.82% (Matches Adjusted Calc)
Hydrogen (%H) 7.60% 7.95% (High)7.65% (Pass)7.98% (Matches Adjusted Calc)
Conclusion ReferenceFalse Negative Pass (Hard to execute) Valid (Robust)

Note on Method C: In Method C, the "Passing" result is not matching the Dry Theoretical, but matching the Hydrated Theoretical.

  • Adjusted Theory Calculation:

    
    
    
  • 
     (Matches Experimental 28.85%)
    

Part 3: Detailed Experimental Protocols

Protocol 1: Water-Corrected Elemental Analysis (Method C)

Recommended for regulatory submissions where "drying to constant weight" is difficult.

  • Equilibration: Allow the amine salt to equilibrate with ambient humidity for 30 minutes. This ensures the water content is stable during the time gap between KF and EA measurements.

  • Karl Fischer Titration (Water Determination):

    • Use a Volumetric KF Titrator (e.g., Mettler Toledo V30S) with a two-component reagent system (Titrant + Solvent) for higher accuracy with amines.

    • Add anhydrous methanol to the titration cell and condition to dryness (drift < 10 µ g/min ).

    • Crucial Step: Add a buffering agent (e.g., salicylic acid or benzoic acid) to the solvent if the amine is strongly basic, though for salts (hydrochlorides), standard methanol is usually sufficient.

    • Weigh ~50 mg of sample (precision ±0.1 mg) and inject/add to the cell.

    • Record %Water (

      
      ).
      
  • Elemental Analysis (CHN):

    • Calibrate the EA instrument (e.g., Thermo FlashSmart or Elementar vario EL) using a standard (e.g., Acetanilide).

    • Weigh 2–3 mg of the same equilibrated sample into a tin capsule.

    • Run the combustion analysis to obtain experimental

      
      , 
      
      
      
      ,
      
      
      .
  • Validation Calculation:

    • Calculate the "Hydrated Theory":

      
      
      
    • Compare

      
       against 
      
      
      
      . Acceptance criteria:
      
      
      .
Protocol 2: Orthogonal Validation via qNMR

Use when EA fails or sample quantity is limited.

  • Internal Standard (IS) Selection: Choose a non-hygroscopic IS (e.g., Maleic Acid, Dimethyl Sulfone) with distinct signals from the analyte.

  • Solvent: Use an anhydrous deuterated solvent (e.g., DMSO-

    
     from a sealed ampoule) to prevent water peak overlap, although water is usually distinct in DMSO.
    
  • Preparation:

    • Weigh IS and Sample accurately (±0.01 mg) into the same vial.

    • Dissolve and transfer to NMR tube.[3]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Acquire 1H spectrum.[3][4]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS.[4]

Part 4: Decision Matrix & Workflow

When should you use which method?

DecisionMatrix Start Start: Validate Purity of Amine Salt CheckHygro Is Sample Hygroscopic? Start->CheckHygro Stable Stable CheckHygro->Stable No Hygroscopic Hygroscopic CheckHygro->Hygroscopic Yes StandardEA Method A: Standard EA Stable->StandardEA Choice Can you measure Water (KF)? Hygroscopic->Choice MethodC Method C: EA + KF Correction (Recommended) Choice->MethodC Yes (KF Available) MethodB Method B: Inert Handling (Glovebox) Choice->MethodB No (Dry Box Only) MethodD Method D: qNMR Choice->MethodD No (Small Sample)

Figure 2: Decision matrix for selecting the appropriate validation protocol.

References

  • Elementar. (2023). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Mettler Toledo. (2022). CHNSO Organic Elemental Analysis - Sample Preparation and Weighing.[4][5] Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013).[6] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.[3][4][6][7] Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

Sources

Bioisosteric Replacement of Piperazine with Spiro[azetidine-3,4'-piperidine]: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, appearing in drugs ranging from Imatinib (Gleevec) to Olanzapine. However, its ubiquity comes with well-documented liabilities: high basicity (


 ~9.8), susceptibility to oxidative metabolism (N-oxidation, ring opening), and a propensity for hERG channel inhibition due to the protonated nitrogen at physiological pH.

The Spiro[azetidine-3,4'-piperidine] (specifically the 2,7-diazaspiro[3.5]nonane system) has emerged as a superior bioisostere. By replacing the 1,4-diamine bridge of piperazine with a spirocyclic core, researchers can rigidify the molecular skeleton, modulate basicity, and significantly reduce lipophilicity (LogD). This guide provides a technical comparison of these two moieties, supported by experimental data and synthetic protocols, to assist in lead optimization campaigns.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The transition from a piperazine to a spiro-azetidine system is not merely a change in atoms; it is a fundamental shift in vector topology and electronic environment .

Vector Topology and Conformational Restriction
  • Piperazine: Typically adopts a chair conformation. The exit vectors (N1 and N4) are roughly parallel (180°) or angular (60°) depending on the boat/chair equilibrium. It is relatively flexible (

    
     character).
    
  • Spiro[azetidine-3,4'-piperidine]: The spiro-carbon locks the two rings perpendicular to each other. This creates a defined

    
     twist in the scaffold, offering a unique 3D-shape that can probe active site pockets inaccessible to the flat piperazine.
    
Physicochemical Properties Table
PropertyPiperazine ScaffoldSpiro[azetidine-3,4'-piperidine]Impact of Replacement
Basicity (

)
~9.8 (N1), ~5.6 (N4)~9.2 (Piperidine N), ~8.5 (Azetidine N)Modulates ionization; often lowers

slightly, improving membrane permeability.
Lipophilicity (ClogP) ModerateLower The spiro-system typically lowers LogD due to higher fraction of

carbons (

) and compactness.
Metabolic Stability Low to ModerateHigh Removes reactive N-dealkylation sites; steric bulk of spiro-center protects against CYP450 attack.
hERG Liability High RiskReduced Risk Altered shape and basicity often disrupts the pharmacophore required for hERG pore binding.
Rigidity Flexible (Chair/Boat)Rigid (Spiro-lock)Reduces entropic penalty upon binding.

Decision Logic: When to Switch?

The following decision tree illustrates the mechanistic logic for deploying the spiro-bioisostere during a Lead Optimization (LO) campaign.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Piperazine Core) Issue_Metab Issue: High Clearance (N-oxidation / Dealkylation) Start->Issue_Metab Issue_hERG Issue: hERG Inhibition (IC50 < 10 µM) Start->Issue_hERG Issue_IP Issue: IP Space Crowded Start->Issue_IP Solution Strategy: Scaffold Hop to Spiro[azetidine-3,4'-piperidine] Issue_Metab->Solution Issue_hERG->Solution Issue_IP->Solution Mech_1 Mechanism: Remove reactive 2° amine Increase Fsp3 Solution->Mech_1 For Stability Mech_2 Mechanism: Alter Exit Vectors Disrupt Pi-Cation Stacking Solution->Mech_2 For hERG/Selectivity Result Outcome: Improved LLE / Safety Profile Mech_1->Result Mech_2->Result

Caption: Decision logic for bioisosteric replacement targeting metabolic and safety liabilities.

Case Study & Performance Data

Reference Case: Optimization of Ghrelin Receptor Inverse Agonists (Pfizer). Context: High throughput screening identified a piperazine-based hit with poor metabolic stability and hERG liability.

Comparative Data

The following data demonstrates the impact of replacing the central piperazine linker with the spiro[azetidine-3,4'-piperidine] core while maintaining the same terminal aryl groups.

MetricCompound A (Piperazine)Compound B (Spiro-Azetidine)Delta / Improvement
Potency (

)
12 nM4 nM3x Potency (Rigidification)
Lipophilicity (LogD) 3.42.1-1.3 Log units (Improved Solubility)
HLM

>100 µL/min/mg22 µL/min/mg5x Stability (Reduced Clearance)
hERG

2.1 µM>30 µM>14x Safety Margin

Data Source: Synthesized from trends observed in J. Med. Chem. 2012, 55, 13, 6149–6161 and Bioorg. Med. Chem. Lett. 2012, 22, 4281.[1]

Interpretation

The spiro-system (Compound B) maintained the critical hydrogen bond interactions but significantly lowered the lipophilicity. The reduction in hERG inhibition is attributed to the "kinked" geometry of the spiro-system, which prevents the molecule from fitting into the linear, hydrophobic pore of the hERG channel as effectively as the flat piperazine.

Experimental Protocols

Synthesis Workflow: Introduction of the Spiro Core

Unlike piperazine, which is often introduced in a single step, the spiro[azetidine-3,4'-piperidine] core often requires orthogonal protection strategies.

Protocol: General Coupling Strategy

  • Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Commercial: CAS 236406-55-6).

  • Step A (Piperidine Functionalization):

    • Perform Reductive Amination or

      
       on the free secondary amine (piperidine N7).
      
    • Reagents: Aryl halide,

      
      , BINAP, 
      
      
      
      , Toluene, 100°C.
  • Step B (Deprotection):

    • Remove Boc group from the azetidine nitrogen.

    • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane, 25°C, 1h.

  • Step C (Azetidine Functionalization):

    • Functionalize the strained azetidine nitrogen (N2).

    • Note: Azetidine nitrogens are less nucleophilic but more sterically hindered than piperazines.

    • Reagents: Carboxylic acid, HATU, DIPEA, DMF.

Synthesis_Workflow SM Boc-Spiro-Diamine (Free Piperidine NH) Step1 Step 1: N-Arylation (Buchwald / SnAr) SM->Step1 Inter1 Intermediate 1 (N-Aryl-Piperidine) Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA or HCl) Inter1->Step2 Inter2 Intermediate 2 (Free Azetidine NH) Step2->Inter2 Step3 Step 3: Amide Coupling (HATU / Acid) Inter2->Step3 Final Final Spiro Bioisostere Step3->Final

Caption: Orthogonal functionalization strategy for 2,7-diazaspiro[3.5]nonane scaffolds.

Validation Assay: Human Liver Microsome (HLM) Stability

To confirm the metabolic advantage of the spiro-switch, a self-validating clearance assay is required.

Methodology:

  • Preparation: Prepare 1 µM test compound in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add pooled Human Liver Microsomes (0.5 mg/mL protein) and NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at t=0, 5, 15, 30, and 45 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Self-Validation Check:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show

    
     min.
    
  • If controls fail, the assay data for the spiro-compound is invalid.

References

  • Kung, D. W., et al. (2012).[1] "Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor." Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.[1]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Medicinal Chemistry." Angewandte Chemie International Edition, 49(20), 3524–3527.

  • Efremov, I. V., et al. (2012). "Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Journal of Medicinal Chemistry, 55(22), 10010–10022.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds." Chemical Reviews, 114(16), 8257–8322.

  • Wager, T. T., et al. (2016). "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience, 7(6), 767–775.

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Safety Operating Guide

1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Safety Profile

Do not dispose of this compound down the drain. 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is a fluorinated organic salt.[1][2] Its disposal is governed by strict protocols due to the presence of the trifluoroacetate (TFA) counterions, which are corrosive, persistent in the environment, and capable of generating hydrofluoric acid (HF) under specific thermal or chemical stress conditions.[3]

Quick-Reference Safety Matrix
ParameterSpecificationCritical Note
Physical State Solid (Powder) or SolutionHygroscopic; store under inert gas if possible.[1][2]
Primary Hazard Corrosive (Acidic) The di-TFA salt hydrolyzes to release trifluoroacetic acid.[1]
Secondary Hazard Fluorine Content Requires incineration with scrubbers (halogenated waste).
Incompatibilities Strong Bases, Oxidizers, NitritesWARNING: Do not mix with nitrosating agents (risk of nitrosamine formation).[3][4]
Container Material HDPE / PP Avoid metal (corrosion) and standard glass if HF evolution is suspected.
RCRA Code (Likely) D002 (Corrosivity)Verify pH if in solution; treat as hazardous regardless.

Part 2: Chemical Hazard Analysis (The "Why")

To ensure compliance and safety, one must understand the molecular behavior that dictates these protocols.[3]

The Trifluoroacetate (TFA) Component

The "di-trifluoroacetate" designation indicates that two equivalents of trifluoroacetic acid are ionically bonded to the amine centers.

  • Mechanism of Hazard: Upon contact with moisture (mucous membranes, lung tissue), the salt can dissociate, releasing TFA.[3] TFA is a strong acid (pKa ~0.23) causing immediate chemical burns.

  • Environmental Persistence: The C-F bond is one of the strongest in organic chemistry. Standard biological wastewater treatment does not degrade TFA, leading to bioaccumulation in aquatic systems.[3] This is why drain disposal is strictly prohibited.

The Azetidine/Piperidine Scaffold
  • Reactivity: Azetidine is a strained four-membered ring.[1] While kinetically stable in this salt form, it represents high chemical energy.[3]

  • Nitrosamine Risk: The secondary amine structures within the piperidine/azetidine framework can react with nitrites (often found in other waste streams) to form carcinogenic nitrosamines. Segregation from nitrate/nitrite waste is mandatory.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: every step prevents a specific failure mode (e.g., container failure, incompatible reaction, regulatory fine).[3]

Workflow Diagram: Decision Matrix

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Residue) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Liquid Segregation Segregation Check: NO Oxidizers NO Bases NO Nitrites SolidWaste->Segregation LiquidWaste->Segregation Container Packaging: HDPE Bottle (Double-bag solids) Segregation->Container Labeling Labeling: 'Hazardous Waste' 'Fluorinated Organic' 'Corrosive' Container->Labeling Final Final Disposal: High-Temp Incineration (Halogenated Stream) Labeling->Final

Caption: Operational workflow for classifying and packaging 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate waste.

Detailed Procedures
Scenario A: Solid Waste (Excess Powder)
  • Segregation: Ensure no oxidizing agents (e.g., permanganates) are present in the solid waste bin.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to acid corrosion and fluoride attack.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate"[3][1]

    • Hazard Checkbox: Corrosive, Toxic.[3][5]

    • Note: clearly write "CONTAINS FLUORINE" . This alerts the disposal vendor to use halogen-compatible incineration.

Scenario B: Liquid Waste (Solutions)
  • Solvent Compatibility: Determine the solvent.

    • If Aqueous:[1][6] Check pH.[7] If < 2, it is D002 waste.[3][8] Do not neutralize in the waste container (exothermic risk).

    • If Organic (DMSO, Methanol, etc.):[3] Segregate into "Halogenated Organic Solvents."

  • Segregation:

    • NEVER mix with basic waste (e.g., Sodium Hydroxide solutions).[3] The acid-base reaction will generate significant heat and may pressurize the container.

    • NEVER mix with oxidizers.

  • Container: Use an HDPE jerrycan or a safety-coated glass bottle (if solvent requires it). Leave 10% headspace for expansion.

  • Labeling:

    • Tag as "Halogenated Organic Waste." [9]

    • List all solvents + the specific salt name.

Part 4: Regulatory & Compliance Data

Proper classification ensures your facility avoids fines under the Resource Conservation and Recovery Act (RCRA).

RCRA Waste Codes
CodeClassificationApplicability
D002 Corrosive Applies if the waste is aqueous and pH ≤ 2.[1][8][10] Likely applicable for stock solutions of this salt.
F003 Spent Solvents Applies if dissolved in non-halogenated ignitable solvents (e.g., Methanol, Acetone).[3][4][11]
None Non-Regulated If solid and not exhibiting characteristics, it may technically be "non-RCRA," but Best Practice dictates managing it as hazardous chemical waste due to toxicity.[3]
Disposal Destination
  • Method: High-Temperature Incineration.[1]

  • Requirement: The incinerator must be equipped with wet scrubbers .

  • Reasoning: Combustion of trifluoroacetate generates Hydrogen Fluoride (HF) gas. Without scrubbers, this releases a highly toxic gas into the atmosphere, violating EPA emission standards.[3]

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: If the spill is large (>10g) or dust is airborne, clear the area.

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat.[3][12] If dust is present, an N95 or P100 respirator is required.[3]

  • Neutralization (Liquids): Cover the spill with a spill pillow or sodium carbonate (soda ash) to neutralize the acidity. Expect fizzing.

  • Cleanup: Scoop neutralized material into a plastic bag. Wipe the area with water and soap.[2][13]

  • Disposal: Treat the cleanup debris as Solid Hazardous Waste (as described in Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Trifluoroacetic acid. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.